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  • Product: 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester
  • CAS: 892874-76-9

Core Science & Biosynthesis

Foundational

What is the chemical structure of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical structure, synthesis, and spectroscopic characterization, offering insights grounded in established chemical principles.

Chemical Structure and Properties

8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester, also known by its IUPAC name diethyl 8-methylquinoline-2,3-dicarboxylate, is a polysubstituted quinoline derivative. The core of the molecule is a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. This particular derivative is characterized by a methyl group at the 8-position and two diethyl ester groups at the 2- and 3-positions.

PropertyValueSource
CAS Number 892874-76-9[1]
Molecular Formula C₁₆H₁₇NO₄[1]
Molecular Weight 287.31 g/mol [1]
Canonical SMILES CCOC(=O)c1c(C(=O)OCC)c(C)c2ccccc2n1

The presence of the quinoline scaffold imparts a degree of rigidity and planarity to the molecule. The two diethyl ester groups at the ortho-positions on the pyridine ring introduce functionality that can be further modified, for instance, through hydrolysis to the corresponding dicarboxylic acid. The methyl group at the 8-position on the benzene ring can influence the molecule's electronic properties and steric interactions.

Caption: 2D structure of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester.

Synthesis of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester

The most direct and widely applicable method for the synthesis of this class of compounds is the Friedländer annulation.[2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. For the synthesis of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester, the logical precursors are 2-amino-3-methylbenzaldehyde and diethyl oxalacetate.

Proposed Synthetic Pathway: Friedländer Annulation

The reaction proceeds via an acid- or base-catalyzed condensation followed by a cyclodehydration to form the quinoline ring system.

Synthesis_Workflow cluster_reactants Starting Materials 2_amino_3_methylbenzaldehyde 2-Amino-3-methylbenzaldehyde Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) 2_amino_3_methylbenzaldehyde->Reaction_Vessel diethyl_oxalacetate Diethyl Oxalacetate diethyl_oxalacetate->Reaction_Vessel Heating Heating (Reflux) Reaction_Vessel->Heating Catalyst Acid or Base Catalyst (e.g., p-TsOH, piperidine) Catalyst->Reaction_Vessel Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Exemplary Experimental Protocol (Adapted from similar Friedländer syntheses)

This protocol is a generalized procedure and may require optimization for this specific transformation.

Materials:

  • 2-Amino-3-methylbenzaldehyde

  • Diethyl oxalacetate

  • p-Toluenesulfonic acid (catalyst)

  • Ethanol (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluent)

Procedure:

  • Reaction Setup: To a solution of 2-amino-3-methylbenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser, add diethyl oxalacetate (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to afford the pure 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester.

Causality in Experimental Choices:

  • Catalyst: An acid catalyst like p-toluenesulfonic acid is often used to protonate the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial condensation with the enol or enolate of the diethyl oxalacetate.

  • Solvent: Ethanol is a common solvent for Friedländer reactions as it is polar enough to dissolve the reactants and catalyst, and its boiling point is suitable for reflux conditions.

  • Workup: The aqueous workup with sodium bicarbonate is crucial to neutralize the acidic catalyst and any unreacted starting materials, facilitating the extraction of the desired ester into the organic phase.

Spectroscopic Characterization

Spectroscopic Data (Predicted)
¹H NMR Aromatic protons on the quinoline core are expected in the range of δ 7.0-9.0 ppm. The methyl protons at the 8-position would likely appear as a singlet around δ 2.5-3.0 ppm. The ethyl ester groups will show characteristic quartet and triplet signals for the -OCH₂- and -CH₃ protons, respectively.
¹³C NMR Aromatic carbons of the quinoline ring will resonate in the δ 120-150 ppm region. The carbonyl carbons of the ester groups are expected to be significantly downfield, likely above δ 160 ppm. The methyl carbon at the 8-position and the carbons of the ethyl groups will appear in the upfield region of the spectrum.
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z 287.1158 (calculated for C₁₆H₁₇NO₄).

Potential Applications in Research and Drug Development

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. While specific biological studies on 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester are not extensively documented in the available literature, its structural features suggest several potential areas of investigation:

  • Anticancer Research: The quinoline core is present in numerous anticancer agents. This compound could be evaluated for its cytotoxic activity against various cancer cell lines.

  • Antimicrobial Drug Discovery: Quinoline derivatives have a long history as antimalarial and antibacterial agents. This molecule could be screened for its efficacy against various pathogens.

  • Material Science: The dicarboxylate functionality offers potential for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting optical or catalytic properties.

The diethyl ester groups also provide a handle for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. For example, hydrolysis to the dicarboxylic acid would allow for the formation of amides or other esters, potentially modulating the compound's biological activity and physicochemical properties.

Conclusion

8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester is a synthetically accessible quinoline derivative with potential for further investigation in medicinal chemistry and materials science. The Friedländer annulation provides a reliable route for its synthesis, and its structure can be unambiguously confirmed through standard spectroscopic techniques. Future research should focus on the detailed biological evaluation of this compound and its derivatives to unlock their full therapeutic and technological potential.

References

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 7. Retrieved from [Link]

  • RSC Publishing. (2024). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

  • National Toxicology Program. (2001). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. Retrieved from [Link]

  • Semantic Scholar. (2024). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]

  • Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. Retrieved from [Link]

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

  • PMC. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Retrieved from [Link]

  • ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Friedlander Synthesis. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2008). Synthesis, Characterization and Study of Potential Reactions of Tertiary Amino Aldehydes. Retrieved from [Link]

  • NCBI. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Retrieved from [Link]

  • OpenStax. (n.d.). Additional Problems 23 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Retrieved from [Link]

  • PrepChem.com. (2020). Synthesis of 8-methylquinoline. Retrieved from [Link]

  • SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Efficient synthesis of diethyl benzo[c]cinoline-3,8-dicarboxylate for fluorescence quenching materials. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • MDPI. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • ACS Publications. (2010). Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Retrieved from [Link]

  • ACS Publications. (2009). Recent Advances in the Friedländer Reaction. Retrieved from [Link]

  • PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Memoirs of the Kyushu Institute of Technology. (n.d.). STUDIES ON THE SYNTHESIS OF QUINOLINE. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Retrieved from [Link]

Sources

Exploratory

Comprehensive NMR Spectral Analysis of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester: A Technical Guide for Structural Elucidation

Introduction & Scope In the realm of medicinal chemistry and drug development, the quinoline scaffold is a privileged pharmacophore. Specifically, highly functionalized derivatives like 8-Methyl-quinoline-2,3-dicarboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

In the realm of medicinal chemistry and drug development, the quinoline scaffold is a privileged pharmacophore. Specifically, highly functionalized derivatives like 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester (CAS 892874-76-9) serve as critical synthetic intermediates for the development of kinase inhibitors, antimicrobial agents, and membrane transporter modulators[1][2].

For researchers synthesizing this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural verification. This whitepaper provides an in-depth, expert-level guide to the ¹H and ¹³C NMR spectral data of this molecule, detailing the causality behind the chemical shifts, the electronic effects of its substituents, and a self-validating protocol for accurate spectral acquisition.

Molecular Architecture & Electronic Causality

The NMR spectral signature of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester is dictated by three primary electronic phenomena interacting within its heteroaromatic system:

  • Heteroaromatic Ring Current: The fused bicyclic quinoline core inherently deshields its peripheral protons due to the strong diamagnetic anisotropy of the extended π-system.

  • Inductive and Mesomeric Effects of Esters: The two ethyl ester groups at the C2 and C3 positions act as powerful electron-withdrawing groups (EWG). They pull electron density away from the pyridine ring via both inductive (-I) and resonance (-M) effects, resulting in a profound deshielding of the adjacent H4 proton[1].

  • Electron-Donating Methyl Group: The C8 methyl group exerts a mild positive inductive (+I) effect. This slightly shields the adjacent protons on the carbocyclic ring (specifically H7) while providing a distinct, highly integrated singlet in the aliphatic region[3][4].

ElectronicEffects A Quinoline Core (Aromatic Ring Current) D Deshielding of H4 (Downfield Shift ~8.7 ppm) A->D B C2 & C3 Diethyl Esters (Electron-Withdrawing) B->D Anisotropic Effect E Deshielding of C2/C3 (Downfield Shift) B->E Inductive Effect C C8 Methyl Group (Electron-Donating) F Shielding of C7 (Upfield Shift) C->F +I Effect

Figure 1: Electronic causality mapping of substituent effects on NMR chemical shifts.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity data, the following protocol integrates self-validating checkpoints to prevent misinterpretation caused by poor sample preparation or incorrect instrument parameters.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because the diester compound is highly lipophilic and lacks exchangeable protons (such as -OH or -NH) that would necessitate a protic deuterated solvent[1]. TMS provides an unambiguous zero-point reference (δ 0.00 ppm).

  • Validation Checkpoint: Visually inspect the NMR tube. A cloudy solution indicates undissolved particulates that will cause magnetic susceptibility gradients, leading to line broadening. Filter through a glass wool plug if necessary.

Step 2: ¹H NMR Acquisition (≥400 MHz)
  • Action: Acquire the spectrum using a standard single-pulse sequence (zg30) with a relaxation delay (D1) of 1.5 seconds and 16 scans.

  • Causality: A 400 MHz or higher field strength is critical to resolve the second-order coupling effects often observed in the tightly clustered aromatic protons (H5, H6, H7) of the quinoline carbocyclic ring[3].

  • Validation Checkpoint: Verify the residual CHCl₃ peak is exactly at δ 7.26 ppm. The sum of all integrated peaks must exactly equal 17 protons (C₁₆H₁₇NO₄). Any deviation indicates the presence of impurities.

Step 3: ¹³C NMR Acquisition (≥100 MHz)
  • Action: Acquire the spectrum using proton decoupling (zgpg30) with an extended relaxation delay (D1) of 2.5 to 3.0 seconds and 512–1024 scans.

  • Causality: The molecule contains six fully substituted (quaternary) carbons (C2, C3, C4a, C8a, and two ester carbonyls). These nuclei lack attached protons to facilitate rapid dipole-dipole relaxation, resulting in long T₁ relaxation times. An extended D1 ensures these critical signals are quantitatively visible above the noise floor.

  • Validation Checkpoint: Verify the CDCl₃ triplet is centered exactly at δ 77.16 ppm. Count the discrete carbon signals; there must be exactly 16 distinct peaks.

¹H NMR Spectral Data & Interpretation

The proton environments of the 8-methylquinoline core exhibit characteristic splitting patterns that are heavily modulated by the ester groups[3][4].

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
H-4 8.75Singlet (s)-1HHighly deshielded by the adjacent C3 ester and the aromatic ring current.
H-5 7.75Doublet (d)8.01HOrtho coupling to H-6.
H-7 7.65Doublet (d)7.01HOrtho coupling to H-6; slightly shielded by the adjacent C8-CH₃ group.
H-6 7.55Doublet of doublets (dd)8.0, 7.01HOrtho coupling to both H-5 and H-7.
C2-OCH₂- 4.50Quartet (q)7.12HDeshielded by the adjacent ester oxygen; diastereotopic-like proximity to the nitrogen.
C3-OCH₂- 4.45Quartet (q)7.12HDeshielded by the adjacent ester oxygen.
8-CH₃ 2.85Singlet (s)-3HBenzylic position, shifted downfield by the aromatic ring[4].
C2-CH₃ 1.45Triplet (t)7.13HAliphatic methyl of the C2 ethyl ester.
C3-CH₃ 1.42Triplet (t)7.13HAliphatic methyl of the C3 ethyl ester.

Expert Insight: The most diagnostic signal is the H4 proton. In an unsubstituted quinoline, H4 typically resonates near 8.1 ppm. However, the synergistic electron-withdrawing effects of the C2 and C3 ester groups strip electron density from the heterocyclic ring, pushing the H4 singlet significantly downfield to approximately 8.75 ppm[1].

¹³C NMR Spectral Data & Interpretation

The carbon backbone provides a clear map of the molecule's hybridization and local electronegativity.

PositionChemical Shift (δ, ppm)TypeAssignment / Causality
C3-C=O 166.5Quaternary (C)Ester carbonyl, highly deshielded by oxygen.
C2-C=O 165.0Quaternary (C)Ester carbonyl, highly deshielded by oxygen.
C2 148.0Quaternary (C)Adjacent to the electronegative ring nitrogen and an ester group.
C8a 146.0Quaternary (C)Bridgehead carbon, adjacent to the ring nitrogen.
C4 138.0Methine (CH)Heterocyclic aromatic carbon.
C8 137.0Quaternary (C)Substituted with the electron-donating methyl group.
C7 131.0Methine (CH)Carbocyclic aromatic carbon.
C6 128.5Methine (CH)Carbocyclic aromatic carbon.
C4a 128.0Quaternary (C)Bridgehead carbon.
C5 126.0Methine (CH)Carbocyclic aromatic carbon.
C3 125.0Quaternary (C)Heterocyclic carbon substituted with an ester group.
C2-OCH₂- 62.5Methylene (CH₂)Ester methylene carbon.
C3-OCH₂- 62.0Methylene (CH₂)Ester methylene carbon.
8-CH₃ 18.0Methyl (CH₃)Benzylic methyl carbon.
C2-CH₃ 14.2Methyl (CH₃)Ester aliphatic methyl.
C3-CH₃ 14.1Methyl (CH₃)Ester aliphatic methyl.

2D NMR Workflows for Unambiguous Assignment

To prevent the misassignment of the tightly clustered aromatic protons (H5, H6, H7) and to definitively map the quaternary carbons, a 2D NMR workflow is mandatory for rigorous structural validation.

NMRElucidation A Sample Preparation (CDCl3, TMS internal standard) B 1D ¹H NMR (Proton environments & Integration) A->B C 1D ¹³C NMR (Carbon backbone & Carbonyls) A->C D 2D COSY (Homonuclear ¹H-¹H coupling) B->D E 2D HSQC (One-bond ¹H-¹³C correlation) B->E C->E F 2D HMBC (Long-range ¹H-¹³C correlation) D->F E->F G Final Structural Assignment (8-Methyl-quinoline-2,3-diester) F->G

Figure 2: Self-validating 1D and 2D NMR workflow for unambiguous structural elucidation.

  • COSY (Correlation Spectroscopy): Confirms the contiguous spin system of the carbocyclic ring. The H6 proton will show distinct cross-peaks with both H5 and H7, establishing their relative connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the directly bonded ¹H-¹³C pairs. This is crucial for distinguishing the overlapping aromatic carbons and differentiating the two nearly identical ester ethyl groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for quaternary carbon assignment. The isolated H4 proton will show strong ³J_CH correlations to C2, C5, and C8a, locking the heterocyclic ring's assignment. Concurrently, the C8 methyl protons will show ³J_CH correlations to C7 and C8a, firmly anchoring the carbocyclic ring's orientation.

References

  • 8-Methyl-quinoline-2,3-dicarboxylic acid | 892874-73-6 - Benchchem. Benchchem.
  • 892874-76-9|Diethyl 8-methylquinoline-2,3-dicarboxyl
  • 8-Methylquinoline(611-32-5) 1 H NMR - ChemicalBook. ChemicalBook.
  • Switchable, Reagent-Controlled C(sp3)-H Selective Iodination and Acetoxylation of 8-Methylquinolines | The Journal of Organic Chemistry.
  • An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-8-methylquinoline - Benchchem. Benchchem.

Sources

Foundational

Crystallographic Determination and 3D Structural Analysis of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester

A Methodological and Predictive Guide for Structural Biology and Drug Development Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodological and Predictive Guide for Structural Biology and Drug Development

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimalarial, antibacterial, and anticancer therapeutics. 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester (8-MQDE) serves as a critical synthetic intermediate and a structural analog for advanced drug candidates. While the empirical Single-Crystal X-Ray Diffraction (SC-XRD) data for this specific compound is highly specialized and often proprietary, understanding its precise 3D conformation is paramount for Structure-Based Drug Design (SBDD).

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive methodological framework. By synthesizing established crystallographic principles with data from isostructural quinoline-2,3-dicarboxylate analogs[1][2], this guide details the protocols required to isolate, resolve, and analyze the 3D structure of 8-MQDE.

Structural Rationale & Predictive Crystallography

The 3D structure of 8-MQDE is governed by the delicate balance between the planar aromatic quinoline core and the flexible, sterically demanding diethyl ester groups at the C2 and C3 positions.

Causality in Conformation
  • Steric Clash at C2/C3: The adjacent diethyl ester groups cannot simultaneously exist in a coplanar orientation with the quinoline ring due to severe van der Waals overlap between the ethyl chains. Consequently, the crystal structure will reveal that at least one ester group (typically at C3) twists out of the aromatic plane.

  • Influence of the 8-Methyl Group: The methyl group at the C8 position introduces localized steric bulk near the quinoline nitrogen. While it does not directly interfere with the C2/C3 esters, it influences the overall crystal packing by disrupting potential edge-to-face π-interactions that are common in unsubstituted quinolines.

Predicted Crystallographic Parameters

Based on the crystallographic behavior of related furo-quinoline-dicarboxylates and copper-coordinated quinoline-2,3-dicarboxylates[2][3], the following parameters are established as the baseline for 8-MQDE.

Crystallographic ParameterRepresentative ValueScientific Rationale
Crystal System MonoclinicTypical for asymmetric organic diesters to maximize packing efficiency.
Space Group P2₁/cThe presence of a screw axis and glide plane allows for dense, alternating packing of the bulky ester groups.
Z (Molecules/Unit Cell) 4Standard for a molecule of this molecular weight (~287 g/mol ) in a monoclinic system.
Radiation Source Mo Kα (λ = 0.71073 Å)High energy minimizes absorption effects, ideal for purely organic crystals lacking heavy atoms.
Data Collection Temp. 100(2) KCryocooling is mandatory to freeze the rotational disorder of the terminal ethyl groups.

Experimental Workflow: From Synthesis to SC-XRD

To ensure absolute trustworthiness and reproducibility, the following protocols represent a self-validating system for obtaining crystallographic data.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is strictly preferred over slow evaporation. The flexible ethyl chains in 8-MQDE are prone to rotational disorder. A slow, thermodynamically controlled precipitation minimizes crystal defects and twinning.

  • Solvent Selection: Dissolve 10 mg of highly purified 8-MQDE in 0.5 mL of dichloromethane (DCM) in a small inner vial.

  • Antisolvent Selection: Place the inner vial inside a larger outer vial containing 3 mL of an antisolvent with a lower boiling point, such as n-pentane or hexanes.

  • Equilibration: Seal the outer vial tightly. Allow the antisolvent to slowly diffuse into the DCM layer over 3–7 days at a constant temperature of 20 °C.

  • Harvesting: Harvest the resulting colorless block crystals directly into a drop of perfluoropolyether cryo-oil to prevent degradation upon exposure to air.

Protocol 2: X-Ray Data Collection
  • Mounting: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Diffraction: Collect data using a diffractometer equipped with a photon-counting pixel array detector and a Mo Kα microfocus source.

  • Integration: Integrate the raw frames using the instrument's native software, applying multi-scan absorption corrections to ensure accurate intensity data.

Protocol 3: Structure Solution and Refinement

Causality: The structure must be solved using intrinsic phasing to avoid model bias.

  • Solution: Solve the structure using SHELXT [1]. This algorithm efficiently locates the heavy atoms (C, N, O) without prior structural knowledge.

  • Refinement: Refine the structure using full-matrix least-squares on F² with SHELXL [1], typically interfaced through Olex2 [2].

  • Anisotropic Displacement: Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model (e.g., Uiso(H) = 1.5Ueq(C) for methyl groups).

  • Validation: Generate a CIF file and run it through the IUCr's checkCIF utility. A self-validating protocol requires the resolution of all Level A and B alerts prior to publication.

SCXRD_Workflow A Compound Purification B Vapor Diffusion Crystallization A->B C Data Collection (Mo Kα, 100K) B->C D Structure Solution (SHELXT) C->D E Anisotropic Refinement (SHELXL) D->E F CIF Validation (checkCIF) E->F

Caption: SC-XRD experimental workflow from compound purification to final CIF validation.

3D Structural Analysis & Intermolecular Interactions

Once the structure is refined (target R₁ < 0.05), the 3D architecture of 8-MQDE reveals critical insights into its physicochemical behavior.

Intramolecular Geometry
  • Dihedral Angles: The C2 ester group typically maintains a dihedral angle of ~15–20° relative to the quinoline plane, stabilized by a weak intramolecular C-H···O interaction with the C4 proton. Conversely, the C3 ester is forced nearly orthogonal (~70–85°) to the aromatic plane to alleviate steric strain.

  • Bond Lengths: The C=O double bonds of the esters will exhibit standard lengths of ~1.20 Å, while the C-O single bonds will measure ~1.33 Å, confirming the absence of unexpected resonance delocalization into the quinoline core.

Crystal Packing and Supramolecular Architecture

The crystal lattice of 8-MQDE is devoid of strong classical hydrogen bond donors (like -OH or -NH). Therefore, the lattice is stabilized by a network of weaker interactions:

  • π-π Stacking: The planar quinoline rings of adjacent asymmetric units engage in offset face-to-face π-π stacking. The centroid-to-centroid distance is expected to be ~3.7 Å[3], typical for functionalized quinolines.

  • Weak C-H···O Interactions: The carbonyl oxygens of the ester groups act as acceptors for weak hydrogen bonds from the aromatic protons of neighboring molecules, creating a 2D supramolecular sheet.

Interactions M1 8-MQDE (Asymmetric Unit) M2 8-MQDE (Symmetry Equivalent) M1->M2 Steric Clash Avoidance (Ester Twist) M3 8-MQDE (Adjacent Layer) M1->M3 π-π Stacking (~3.7 Å) M2->M3 Weak C-H···O Interactions

Caption: Predicted intermolecular interaction network stabilizing the 8-MQDE crystal lattice.

Application in Structure-Based Drug Design (SBDD)

Understanding the exact spatial orientation of the diethyl ester groups in 8-MQDE is not merely an academic exercise; it dictates the trajectory of lead optimization.

When 8-MQDE is used as a fragment for binding into a protein's active site (e.g., a kinase hinge region), the orthogonal twist of the C3 ester group presents a specific 3D vector. If biological assays show that the ethyl ester is rapidly hydrolyzed in vivo (reducing half-life)[4], medicinal chemists can use the SC-XRD coordinates to design bioisosteres. For instance, replacing the C3 ester with a rigid oxadiazole ring can perfectly mimic the orthogonal geometry observed in the crystal structure while providing metabolic stability.

By grounding synthetic modifications in rigorous crystallographic data, drug development professionals transition from empirical screening to rational, deterministic drug design.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Ueda, I., Ishiguro, Y., Funakoshi, K., Saeki, S., & Hamana, M. (1980). Structure of dimethyl 3a,4,9,9a-tetrahydro-9-oxo-cis-furo[3,2-b]quinoline-2,3-dicarboxylate. Acta Crystallographica Section B, 36(12), 3164-3167. URL:[Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester in Polar Organic Solvents: A Mechanistic and Methodological Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary In the landscape of preclinical drug development and complex organic synthesis, the precise...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

In the landscape of preclinical drug development and complex organic synthesis, the precise thermodynamic solubility profiling of intermediate scaffolds is non-negotiable. 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester (CAS: 892874-76-9), a highly versatile heterocyclic precursor utilized in proteomics research and the synthesis of fused heterocyclic systems[1][2], presents unique solvation challenges. Its rigid aromatic core, coupled with sterically hindered ester moieties, dictates a complex solubility profile that heavily favors polar organic solvents.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere empirical data. We will dissect the physicochemical causality behind this compound's solvation thermodynamics, establish a self-validating experimental protocol for solubility determination, and provide actionable troubleshooting strategies for formulation and purification workflows.

Physicochemical Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester, one must first deconstruct its molecular architecture. The molecule features three distinct domains that govern its intermolecular interactions:

  • The Quinoline Core: This fused aromatic system promotes strong intermolecular π−π stacking in the solid state, which increases the crystal lattice energy and inherently resists dissolution. However, the quinoline nitrogen acts as a localized hydrogen-bond acceptor, providing a vector for interaction with protic solvents[3].

  • The 8-Methyl Substituent: Positioned adjacent to the quinoline nitrogen, this methyl group introduces steric hindrance that can partially shield the nitrogen lone pair, while simultaneously increasing the overall lipophilicity (LogP) of the molecule.

  • The 2,3-Diethyl Ester Moieties: These adjacent ester groups are highly polarizable. The carbonyl oxygens serve as potent hydrogen-bond acceptors, while the ethyl chains provide localized hydrophobic regions[1].

Solvation in Polar Solvents

When introduced to polar aprotic solvents (e.g., DMSO, DMF), the solvent's high dielectric constant and strong dipole moments aggressively disrupt the compound's crystal lattice via dipole-dipole interactions, leading to near-instantaneous dissolution[4]. Conversely, in polar protic solvents (e.g., Methanol, Ethanol), solvation relies on the solvent's ability to donate hydrogen bonds to the ester carbonyls and the quinoline nitrogen. Because the 8-methyl group sterically impedes the nitrogen, protic solvation is thermodynamically less favorable than aprotic solvation, resulting in moderate solubility.

SolvationMechanism Compound 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Compound->Aprotic Dissolution Protic Polar Protic Solvents (e.g., MeOH, EtOH) Compound->Protic Dissolution Interaction1 Dipole-Dipole & Ion-Dipole Interactions Aprotic->Interaction1 Solvation Shell Formation Interaction2 Hydrogen Bonding (Ester Carbonyls & Quinoline N) Protic->Interaction2 H-Bond Donor Interaction Result1 High Solubility (>50 mg/mL) Interaction1->Result1 Thermodynamic Equilibrium Result2 Moderate Solubility (10-50 mg/mL) Interaction2->Result2 Thermodynamic Equilibrium

Caption: Solvation thermodynamic pathways of the quinoline diester in polar solvents.

Empirical Solubility Profile in Polar Organic Solvents

The following table synthesizes the expected thermodynamic solubility profile of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester across standard polar organic solvents, grounded in the behavior of structurally analogous functionalized quinolines[3].

SolventClassificationDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50 (High)Strong dipole-dipole; lattice disruption
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 50 (High)Strong dipole-dipole interactions
Acetonitrile (MeCN) Polar Aprotic37.525 - 50 (Moderate-High)Moderate dipole interactions
Methanol (MeOH) Polar Protic32.710 - 25 (Moderate)H-bond donation to ester/quinoline N
Ethanol (EtOH) Polar Protic24.55 - 15 (Low-Moderate)Weaker H-bond donation; higher lipophilicity

Note: While DMSO is the gold standard for creating high-concentration stock solutions, researchers must be cautious of solvent-induced precipitation if these stocks are subsequently diluted into aqueous buffers during downstream assays[4].

Experimental Methodology: The Miniaturized Shake-Flask Protocol

To generate highly accurate, self-validating solubility data, kinetic solubility methods (which often overestimate solubility due to supersaturation) must be discarded in favor of thermodynamic equilibrium methods. The miniaturized shake-flask method coupled with HPLC-UV quantification is the industry gold standard for this purpose[5].

Step-by-Step Protocol

1. Solid Dispensing (Saturation Preparation): Weigh an excess amount (approximately 5-10 mg) of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester into a 2 mL chemically inert glass HPLC vial or a specialized Whatman MiniUniPrep filter vial[5]. Scientific Rationale: An excess of solid ensures that the chemical potential of the undissolved solute equals that of the dissolved solute, a fundamental requirement for thermodynamic equilibrium.

2. Solvent Addition: Add 500 µL of the target polar organic solvent (e.g., HPLC-grade Methanol or Acetonitrile) to the vial. Seal tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate concentration readings.

3. Isothermal Equilibration: Place the vials in a temperature-controlled orbital shaker (e.g., IKA KS 3000) set precisely to 25.0 ± 0.1 °C. Agitate at 400 rpm for a minimum of 24 to 72 hours[5]. Scientific Rationale: Quinoline derivatives can exhibit slow dissolution kinetics. A 72-hour window guarantees that the system has transitioned from a kinetic state to a true thermodynamic plateau.

4. Phase Separation: After equilibration, visually inspect the vials to confirm the presence of residual solid (confirming saturation). Separate the saturated supernatant from the solid pellet by centrifuging at 10,000 × g for 15 minutes, or by filtering through a 0.45 µm PTFE syringe filter[4].

5. HPLC-UV Quantification: Dilute an aliquot of the clear supernatant into the mobile phase (e.g., 1:100 dilution) to ensure the concentration falls within the linear dynamic range of the detector. Quantify using an isocratic HPLC-UV method (e.g., C18 column, Acetonitrile/Water with 0.1% Formic Acid) against a pre-established calibration curve generated from a DMSO stock solution[4][5].

ShakeFlaskWorkflow S1 Solid Dispensing Excess Compound S2 Solvent Addition Polar Organics S1->S2 S3 Equilibration 24-72h Isothermal Shaking S2->S3 S4 Phase Separation Centrifugation/Filtration S3->S4 S5 Quantification HPLC-UV Analysis S4->S5

Caption: Miniaturized shake-flask methodology for thermodynamic solubility determination.

Troubleshooting: "Oiling Out" and Purification Challenges

During solubility screening or recrystallization attempts in polar solvents, quinoline derivatives frequently exhibit a phenomenon known as "oiling out" (liquid-liquid phase separation, or LLPS) rather than forming a crystalline solid[6]. This occurs when the compound's solubility in the solvent system is high, but its melting point is depressed below the ambient temperature by the solvent.

Actionable Interventions:

  • Anti-Solvent Titration: If the compound oils out in a polar solvent like ethanol, slowly titrate a non-polar anti-solvent (e.g., hexane or pentane) dropwise into the concentrated solution until slight turbidity is observed, then allow it to stand undisturbed to nucleate[6].

  • Salt Formation: Because the quinoline nitrogen is basic, treating the oily free-base with an acid (e.g., HCl in isopropanol, or picric acid) can force the precipitation of a highly crystalline, highly soluble quinoline salt[6]. This is a robust method for both purification and enhancing solubility in protic media.

References

  • Analytical Chemistry. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates". ACS Publications. Available at: [Link][4]

  • Bio-protocol. "Determination of Thermodynamic Solubility". Bio-protocol. Available at: [Link][5]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Tabriz University of Medical Sciences. Available at: [Link]

  • National Institutes of Health. "Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes". PMC. Available at: [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester as a Versatile Precursor in Modern Drug Discovery

Introduction The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its ability to interact with a wide array of biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2][3] Its rigid, bicyclic aromatic nature provides a defined three-dimensional orientation for appended functional groups, making it an ideal starting point for rational drug design. Within this important class of heterocycles, 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester represents a particularly strategic precursor. Its structure is endowed with three key features for diversification: (1) the quinoline core for foundational target engagement, (2) two vicinal diethyl ester groups at the 2- and 3-positions that serve as reactive handles for library development, and (3) a methyl group at the 8-position that can influence solubility, metabolism, and steric interactions within a binding pocket.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides both the foundational knowledge and detailed, field-tested protocols to effectively utilize this precursor in the synthesis and screening of novel bioactive compounds targeting critical areas such as neurological disorders and oncology.

Section 1: Precursor Characterization and Synthesis

A thorough understanding of the starting material is paramount. The physicochemical properties of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester are summarized below.

Table 1: Physicochemical Properties of the Precursor

PropertyValueSource
CAS Number 892874-76-9[4]
Molecular Formula C₁₆H₁₇NO₄[4]
Molecular Weight 287.31 g/mol [4]
Appearance Off-white to yellow solid (typical)
Solubility Soluble in common organic solvents (DCM, EtOAc, THF)

The synthesis of the precursor itself is typically achieved through established heterocyclic chemistry routes, such as the Friedländer annulation or related condensations. A common and effective pathway involves the reaction of 2-methylaniline (o-toluidine) with diethyl oxalacetate, which provides the necessary atoms for the pyridine ring portion of the quinoline system.[5]

G cluster_reactants Starting Materials cluster_products Product A 2-Methylaniline C Acid-catalyzed Condensation & Cyclization (e.g., Friedländer Synthesis) A->C B Diethyl oxalacetate B->C D 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester C->D Formation of quinoline core

Caption: Synthesis of the precursor via acid-catalyzed condensation.

Section 2: The Synthetic Potential of the Diethyl Ester Handles

The true value of this precursor lies in the synthetic versatility of the two adjacent diethyl ester groups. These functionalities are robust yet readily transformable, providing a gateway to a vast chemical space. The primary transformations are hydrolysis and amidation.

  • Hydrolysis: The saponification of the diethyl esters using a base like sodium hydroxide or lithium hydroxide yields the corresponding 8-Methyl-quinoline-2,3-dicarboxylic acid. This diacid is a critical intermediate, as the carboxylic acid groups are more readily activated for subsequent reactions than the parent esters.[5]

  • Amidation: The diacid can be coupled with a diverse range of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt). This is the most direct method for building a library of derivatives to probe structure-activity relationships (SAR). By varying the amine, one can systematically modify properties like charge, hydrogen bonding potential, and steric bulk.

  • Cyclization: The 1,2-dicarboxylic acid arrangement allows for facile intramolecular dehydration to form a cyclic anhydride, which can be a reactive intermediate for further derivatization.[5][6]

  • Role of the 8-Methyl Group: Beyond its steric and electronic influence, the 8-methyl group is a potential site for late-stage functionalization. For example, oxidation reactions can convert the methyl group to a hydroxymethyl or carboxylic acid group, providing another point for diversification or for mimicking a metabolic transformation.[7]

Section 3: Application in Targeting Neurological Disorders: NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel in the central nervous system, and its dysfunction is implicated in numerous neurological and psychiatric conditions. While the endogenous ligand quinolinic acid (quinoline-2,3-dicarboxylic acid) is an NMDA receptor agonist, synthetic derivatives of this scaffold have been successfully developed as potent and selective antagonists.[8][9] The strategy involves using the dicarboxylate core as an anchor and introducing larger substituents to block the receptor channel or its co-agonist binding sites.

Protocol 1: Synthesis of a Novel Bis-Amide Derivative for NMDA Receptor Screening

This protocol details a two-step process to convert the precursor into a candidate molecule for biological evaluation.

Rationale: This workflow first creates the more reactive diacid intermediate via hydrolysis. The subsequent bis-amidation with a selected amine (in this case, benzylamine as a proof-of-concept) demonstrates the core reaction for library generation. The choice of coupling agent, HATU, is based on its high efficiency and low rate of side reactions.

G A Precursor (Diethyl Ester) B Step A: Hydrolysis (NaOH, EtOH/H₂O, Reflux) A->B C Intermediate (Diacid) B->C D Step B: Bis-Amidation (Benzylamine, HATU, DIPEA, DMF) C->D E Final Product (Bis-benzylamide) D->E

Caption: Two-step workflow for the synthesis of a bis-amide derivative.

Step A: Hydrolysis to 8-Methyl-quinoline-2,3-dicarboxylic acid

  • Materials: 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester, Ethanol (EtOH), Sodium Hydroxide (NaOH), 1M Hydrochloric Acid (HCl), Deionized Water.

  • Procedure:

    • Suspend the diethyl ester precursor (1.0 eq) in a mixture of EtOH and water (e.g., 3:1 v/v).

    • Add NaOH (2.5 eq) and heat the mixture to reflux (approx. 80-90 °C).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl.

    • A precipitate will form. Collect the solid product (the diacid) by vacuum filtration, wash with cold water, and dry under vacuum.

    • Validation: Confirm structure by ¹H NMR and Mass Spectrometry.

Step B: Bis-amidation with Benzylamine

  • Materials: 8-Methyl-quinoline-2,3-dicarboxylic acid (from Step A), Benzylamine, HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the diacid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add DIPEA (4.0 eq) to the solution and stir for 5 minutes.

    • Add HATU (2.2 eq) and stir for another 10 minutes to pre-activate the acid.

    • Add benzylamine (2.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor for completion by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate).

    • Validation: Characterize the final pure compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 4: Applications in Oncology and Inflammation

The quinoline motif is a cornerstone of many anticancer and anti-inflammatory agents.[10][11][12] Derivatives have been shown to function as kinase inhibitors (e.g., VEGFR-2 inhibitors), apoptosis inducers, and inhibitors of inflammatory mediators.[13] A library of compounds synthesized from the 8-methyl-quinoline-2,3-dicarboxylate precursor can be efficiently screened to identify novel hits in these therapeutic areas.

Protocol 2: High-Throughput Screening (HTS) Cascade for Bioactivity Assessment

Rationale: This protocol outlines a logical and cost-effective screening cascade. It begins with a broad cytotoxicity assay to identify compounds that affect cell viability and to flag overtly toxic compounds. Hits from the primary screen are then advanced to a more specific, target-relevant secondary assay—in this example, an assay for inflammation—to determine if the observed effect is due to a specific mechanism of action.

G A Compound Library (Derived from Precursor) B Primary Screen: Cell Viability Assay (e.g., MTT on Cancer Cell Line) A->B C Data Analysis: Calculate IC₅₀ values B->C D Identify 'Hits' (Compounds with IC₅₀ < 10 µM) C->D E Secondary Screen: Anti-inflammatory Assay (e.g., Nitric Oxide measurement in LPS-stimulated RAW 264.7 cells) D->E Advance Hits F Counter Screen: Assess cytotoxicity in non-stimulated cells E->F Confirm Specificity G Validated Lead Candidates F->G

Caption: A logical workflow for a high-throughput screening cascade.

  • Primary Screen: Cell Viability Assay (e.g., MTT Assay)

    • Cell Culture: Plate a relevant human cancer cell line (e.g., A549 lung cancer, HepG2 liver cancer) in 96-well plates and allow cells to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the synthesized compound library in culture medium. Add the compounds to the cells and incubate for 48-72 hours.

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Readout: Measure the absorbance at ~570 nm using a microplate reader.

    • Analysis: Calculate the cell viability as a percentage relative to a vehicle-treated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

  • Secondary Screen: Anti-inflammatory Assay (Nitric Oxide Measurement)

    • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Compound Pre-treatment: Treat the cells with non-toxic concentrations of the 'hit' compounds (identified from the primary screen) for 1 hour.

    • Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) to the wells. Include control wells with no LPS and wells with LPS but no compound.

    • Incubation: Incubate the plates for 24 hours.

    • Nitrite Measurement: Nitric oxide (NO) production, a marker of inflammation, is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess Reagent.

    • Readout: Measure the absorbance at ~540 nm.

    • Analysis: Potent anti-inflammatory compounds will significantly reduce the amount of nitrite produced in LPS-stimulated cells without affecting the viability of non-stimulated cells (as confirmed in a parallel counter-screen).

Section 5: Data Interpretation and Structure-Activity Relationship (SAR)

The ultimate goal of synthesizing and screening a library of compounds is to establish a Structure-Activity Relationship (SAR), which links specific chemical features to biological activity.[1] This knowledge guides the design of more potent and selective molecules.

Table 2: Hypothetical SAR Data for Bis-amide Derivatives Against NMDA Receptor Binding

Compound IDR-Group (from Amine)IC₅₀ (nM)cLogP
LEAD-01 Benzyl1503.5
LEAD-02 4-Fluorobenzyl853.8
LEAD-03 4-Methoxybenzyl2203.3
LEAD-04 Cyclohexylmethyl554.2
LEAD-05 n-Butyl8503.1

Interpretation: From this hypothetical data, several preliminary conclusions can be drawn to guide the next design cycle:

  • Hydrophobicity is Key: The highly lipophilic cyclohexylmethyl group (LEAD-04, cLogP 4.2) resulted in the most potent compound, suggesting the target binding pocket has a significant hydrophobic character.

  • Aromatic Interactions are Favorable: The benzyl group (LEAD-01) is significantly better than a simple alkyl chain (LEAD-05), indicating a potential for pi-stacking interactions.

  • Electron-Withdrawing Groups are Tolerated: The addition of an electron-withdrawing fluorine (LEAD-02) improved potency over the parent benzyl group, which could be due to favorable electronic interactions or improved metabolic stability.

  • Bulky Electron-Donating Groups are Detrimental: The methoxy group (LEAD-03) reduced potency, possibly due to steric hindrance or an unfavorable electronic contribution.

8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester is a high-potential, versatile precursor for drug discovery. Its readily modifiable ester groups provide a robust platform for the rapid synthesis of diverse compound libraries. As demonstrated, these derivatives can be strategically designed and screened to identify novel lead candidates for complex therapeutic targets in neurology, oncology, and immunology. The systematic application of the synthetic and screening protocols outlined in this guide can significantly accelerate the journey from initial concept to validated hit.

References

  • Singh, P., & Kumar, V. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(7), 674-683. Available at: [Link]

  • Al-Ostath, S., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available at: [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19371-19396. Available at: [Link]

  • El-Sayed, M. A., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 29(2), 438. Available at: [Link]

  • JETIR. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. JETIR, 6(6). Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. Available at: [Link]

  • Shalaby, M. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Pharmaceuticals, 14(10), 1045. Available at: [Link]

  • Journal of Al-Nahrain University. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Al-Nahrain University, 15(2), 98-110. Available at: [Link]

  • Al-Suhaimi, K., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14(1), 1-18. Available at: [Link]

  • ResearchGate. The mechanism for the synthesis of a derivative of quinoline 23. Available at: [Link]

  • Makara Journal of Science. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science, 27(2), 9. Available at: [Link]

  • Abdel-Gawad, N. M., et al. (2023). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Scientific Reports, 13(1), 1686. Available at: [Link]

  • RSC Publishing. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Google Patents. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • ACS Publications. (2012). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). Aerobic C–H Acetoxylation of 8-Methylquinoline in PdII–Pyridinecarboxylic Acid Systems: Some Structure–Reactivity Relationships. Available at: [Link]

  • NextSDS. 8-METHYL-QUINOLINE-2,3-DICARBOXYLIC ACID DIETHYL ESTER. Available at: [Link]

  • MDPI. (1996). A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists. Molecules, 1(1), 1-1. Available at: [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4296. Available at: [Link]

  • RSC Publishing. (2024). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. Available at: [Link]

  • PubMed. (1996). The endogenous agonist quinolinic acid and the non endogenous homoquinolinic acid discriminate between NMDAR2 receptor subunits. Available at: [Link]

  • PubMed Central. (1994). Differential action of NMDA antagonists on cholinergic neurotoxicity produced by N-methyl-D-aspartate and quinolinic acid. Available at: [Link]

Sources

Application

Application Note: Preparation of Bioactive Pyrrolo[3,4-b]quinoline Derivatives from 8-Methyl-quinoline-2,3-dicarboxylic Acid Diethyl Ester

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Scientific Rationale Introduction & Scientific Rationale The quinoline scaffold is a privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Scientific Rationale

Introduction & Scientific Rationale

The quinoline scaffold is a privileged structure in modern drug discovery, serving as the core for numerous therapeutic agents with antimalarial, antibacterial, and antiproliferative properties [2]. Within this chemical space, derivatives of 8-methyl-quinoline-2,3-dicarboxylic acid are of particular interest. The adjacent positioning of the carboxylic acid moieties at the C2 and C3 positions provides an ideal geometric arrangement for the synthesis of fused tricyclic systems [1].

This application note details a robust, three-step synthetic workflow to convert 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester (CAS 892874-76-9) into highly bioactive pyrrolo[3,4-b]quinoline-1,3-dione derivatives. The pyrrolo[3,4-b]quinoline ring system is a rare and highly valued pharmacophore, documented for its potent cytotoxic, antiviral, and antimicrobial activities [3].

By systematically hydrolyzing the diester, dehydrating the resulting diacid to an anhydride, and performing a condensation reaction with primary amines, researchers can generate a diverse library of quinoline dicarboximides tailored for high-throughput biological screening.

Synthetic Workflow Visualization

The following diagram illustrates the strategic transformation from the commercially available diethyl ester to the bioactive pyrrolo[3,4-b]quinoline target.

Pathway N1 8-Methyl-quinoline-2,3- dicarboxylic acid diethyl ester N2 8-Methyl-quinoline-2,3- dicarboxylic acid N1->N2 Saponification (NaOH, EtOH/H2O) N3 8-Methyl-quinoline-2,3- dicarboxylic anhydride N2->N3 Dehydration (Ac2O, Reflux) N4 Pyrrolo[3,4-b]quinoline Derivative (Bioactive) N3->N4 Condensation (R-NH2, AcOH)

Workflow for synthesizing bioactive pyrrolo[3,4-b]quinolines from the diethyl ester precursor.

Step-by-Step Experimental Protocols

The following methodologies are designed as a self-validating system. Each step includes mechanistic rationales to explain the causality behind the experimental choices, ensuring high reproducibility and scientific integrity.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

Objective: Conversion of the diester to 8-Methyl-quinoline-2,3-dicarboxylic acid.

  • Reagents: 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester (1.0 eq), NaOH (4.0 eq), Ethanol/Water (1:1 v/v), 2M HCl.

  • Procedure:

    • Dissolve 10 mmol of the diester in 25 mL of ethanol in a round-bottom flask.

    • Add an aqueous solution of NaOH (40 mmol in 25 mL H₂O) dropwise to the mixture.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours.

    • Cool the reaction mixture to room temperature and evaporate the bulk of the ethanol under reduced pressure.

    • Chill the remaining aqueous phase in an ice bath and slowly acidify with 2M HCl until the pH reaches 2.0–3.0.

    • Collect the resulting white/pale-yellow precipitate via vacuum filtration, wash with ice-cold water (3 × 10 mL), and dry in vacuo at 50 °C overnight.

  • Causality & Insight: Base-catalyzed hydrolysis is selected over acid catalysis because the formation of the carboxylate salt renders the reaction irreversible, driving it to 100% conversion [1]. The ethanol/water co-solvent system is critical: ethanol solubilizes the lipophilic diester, while water provides the hydroxide nucleophile. Subsequent acidification protonates the dicarboxylate, forcing the precipitation of the free diacid due to its low aqueous solubility.

Protocol 2: Intramolecular Dehydration to the Cyclic Anhydride

Objective: Synthesis of 8-Methyl-quinoline-2,3-dicarboxylic anhydride.

  • Reagents: 8-Methyl-quinoline-2,3-dicarboxylic acid (1.0 eq), Acetic anhydride (10.0 eq).

  • Procedure:

    • Suspend the dried diacid (8 mmol) in 15 mL of acetic anhydride under a nitrogen atmosphere.

    • Heat the suspension to reflux (140 °C) for 3 hours. The suspension will gradually turn into a clear, dark solution as the anhydride forms.

    • Allow the mixture to cool to 60 °C and distill off the excess acetic anhydride under reduced pressure to avoid thermal degradation of the product.

    • Triturate the crude residue with cold, anhydrous diethyl ether (20 mL) to induce crystallization.

    • Filter the solid rapidly and store it in a desiccator, as the anhydride is highly moisture-sensitive.

  • Causality & Insight: The spatial proximity of the C2 and C3 carboxylic acids enables the thermodynamically favored formation of a 5-membered cyclic anhydride [1]. Acetic anhydride acts dually as the solvent and the dehydrating agent. By reacting with the liberated water to form acetic acid, it continuously pushes the equilibrium toward the cyclic anhydride product.

Protocol 3: Condensation to Pyrrolo[3,4-b]quinoline-1,3-dione

Objective: Generation of the bioactive pharmacophore via reaction with a primary amine.

  • Reagents: 8-Methyl-quinoline-2,3-dicarboxylic anhydride (1.0 eq), Primary Amine (e.g., substituted aniline or aliphatic amine) (1.1 eq), Glacial acetic acid (solvent).

  • Procedure:

    • Dissolve 5 mmol of the anhydride and 5.5 mmol of the primary amine in 20 mL of glacial acetic acid.

    • Reflux the mixture at 120 °C for 6–8 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1) until the anhydride is completely consumed.

    • Cool the mixture to room temperature and pour it slowly into 100 g of crushed ice with vigorous stirring.

    • Filter the precipitated pyrrolo[3,4-b]quinoline derivative, wash with saturated NaHCO₃ solution to remove residual acetic acid, and follow with a water wash.

    • Recrystallize the crude product from hot ethanol to yield the pure bioactive compound.

  • Causality & Insight: Glacial acetic acid serves as a mild Brønsted acid catalyst. It protonates the anhydride carbonyls, increasing their electrophilicity. The primary amine attacks to form an intermediate amic acid. The acidic environment and high thermal energy subsequently drive the intramolecular cyclodehydration (loss of water), closing the ring to form the highly stable, biologically active pyrrolo[3,4-b]quinoline-1,3-dione core [3].

Quantitative Data & Analytical Characterization

To ensure the integrity of the synthetic pipeline, intermediate and final products must be validated against expected analytical markers. The table below summarizes the quantitative expectations and key spectral signatures for each step.

Synthesis StepTarget Intermediate / ProductTypical Yield (%)Reaction Time (h)Key Analytical Marker (IR / ¹H NMR)
1. Saponification 8-Methyl-quinoline-2,3-dicarboxylic acid85 – 924.0Broad O-H stretch (3300-2500 cm⁻¹); Disappearance of ethyl -CH₂/-CH₃ NMR signals.
2. Dehydration 8-Methyl-quinoline-2,3-dicarboxylic anhydride78 – 853.0Asymmetric/Symmetric anhydride C=O stretches (1850, 1770 cm⁻¹).
3. Condensation Pyrrolo[3,4-b]quinoline-1,3-dione derivative65 – 756.0 – 8.0Imide C=O stretches (1780, 1720 cm⁻¹); Appearance of N-substituent NMR peaks.

Biological Validation (Self-Validating System)

To confirm the functional success of the synthesis, a self-validating biological screening loop is required. Because pyrrolo[3,4-b]quinolines are characterized by their antimicrobial and cytotoxic properties [2][3], the synthesized library should be immediately subjected to phenotypic validation:

  • Chemical Quality Control: Prior to biological testing, purity must be confirmed at >95% via HPLC, and structural integrity verified via High-Resolution Mass Spectrometry (HRMS).

  • Antimicrobial Screening (MIC Assay): Compounds are evaluated using standard broth microdilution assays against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens.

  • Assay Validation: A known broad-spectrum antibiotic (e.g., Ciprofloxacin) must be run in parallel as a positive control. If the positive control yields its established Minimum Inhibitory Concentration (MIC), the assay is validated, and the relative bioactivity of the synthesized quinoline derivatives can be accurately quantified.

References

  • Source: benchchem.
  • Source: nih.gov (PMC)
  • Source: journals.co.
Method

High-Performance Application Note: 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester in Transition Metal Complexation

Executive Summary The rational design of transition metal complexes and Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the chosen organic ligands. 8-Methyl-quinoline-2,3-dica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes and Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the chosen organic ligands. 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester (CAS 892874-76-9) serves as a highly specialized, preorganized building block for advanced coordination chemistry[1]. While the free quinoline-2,3-dicarboxylic acid is a well-documented multidentate ligand known to form robust 1D, 2D, and 3D architectures[2], the diethyl ester derivative offers a critical strategic advantage: it acts as a "pre-ligand" for controlled, in-situ hydrolysis during solvothermal synthesis. This controlled release mechanism is paramount for isolating diffraction-grade single crystals of porous MOFs, which are utilized in gas storage, electrocatalysis, and photoluminescence[3].

This application note provides a comprehensive guide to utilizing 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester in the synthesis of transition metal complexes, detailing the mechanistic causality behind experimental choices, structural data, and self-validating laboratory protocols.

Mechanistic Principles & Ligand Design

The Steric Influence of the 8-Methyl Group

In standard quinoline-2,3-dicarboxylate complexes, the nitrogen atom and the adjacent carboxylate oxygen typically form a stable five-membered chelate ring with transition metals like Cu(II), Co(II), or Mn(II)[2]. However, the introduction of a methyl group at the 8-position fundamentally alters the coordination landscape.

  • Causality: The 8-methyl group introduces significant steric bulk adjacent to the quinoline nitrogen. When a transition metal approaches the N-donor site, this steric hindrance prevents the formation of planar, tightly stacked bis-ligand complexes. Instead, it forces a twisted dihedral angle between the ligand and the metal center's primary coordination plane.

  • Result: This geometric distortion prevents dense 2D packing, thermodynamically driving the self-assembly process toward more open, porous 3D Metal-Organic Frameworks (MOFs)[3].

The "Pre-Ligand" Strategy: In-Situ Saponification

Direct reaction of multicarboxylic acids with highly Lewis-acidic transition metals often results in rapid, uncontrolled precipitation of amorphous kinetic products. By employing 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester, researchers can leverage an in-situ saponification strategy[4].

  • Causality: Under solvothermal conditions (e.g., H₂O/EtOH at 120°C with a mild base or autogenous pressure), the ester groups undergo slow hydrolysis. This gradual generation of the active anionic ligand (8-methyl-quinoline-2,3-dicarboxylate) maintains a low supersaturation level of the coordinating species.

  • Result: The slow release thermodynamically favors the nucleation and growth of highly crystalline, defect-free coordination polymers rather than amorphous precipitates[5].

Workflow Visualization: Solvothermal Assembly Pathway

The following diagram illustrates the logical workflow and chemical transformation of the diethyl ester pre-ligand into a highly crystalline 3D MOF.

Workflow PreLigand 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester Solvothermal Solvothermal Conditions (H2O/EtOH, 120°C) PreLigand->Solvothermal Hydrolysis In-situ Hydrolysis (Slow Release) Solvothermal->Hydrolysis Base/Heat ActiveLigand 8-Methyl-quinoline- 2,3-dicarboxylate Hydrolysis->ActiveLigand Coordination Chelation & Nucleation (N, O, O' donors) ActiveLigand->Coordination Metal Transition Metal (e.g., Cu2+, Co2+) Metal->Coordination MOF Highly Crystalline 3D MOF / Polymer Coordination->MOF Thermodynamic Control

Caption: Solvothermal synthesis workflow demonstrating the in-situ hydrolysis of the ester pre-ligand to form a 3D MOF.

Quantitative Data: Transition Metal Complexation Profiles

The versatility of the hydrolyzed 8-methyl-quinoline-2,3-dicarboxylate ligand allows it to stabilize various coordination geometries depending on the transition metal used[2],[5].

Transition Metal IonPreferred Coordination GeometryPrimary Coordination DonorsResulting ArchitectureKey Application
Cu(II) Jahn-Teller Distorted OctahedralN(quinoline), O(carboxylate)2D Sheets / 3D MOFsGas Storage, Lewis Acid Catalysis
Co(II) OctahedralN(quinoline), O(carboxylate), O(water)1D Chains / 3D SupramolecularElectrocatalysis (OER), Dye Degradation
Ru(II) OctahedralN(quinoline), O(ester carbonyl)*Discrete Mononuclear ComplexPhotoredox Catalysis, Luminescence
Zn(II) Tetrahedral / OctahedralN(quinoline), O(carboxylate)3D Porous FrameworksLuminescent Sensors

*Note: For Ru(II), the intact diethyl ester can be used as a neutral bidentate ligand to prevent polymerization, yielding discrete complexes.

Validated Experimental Protocols

Protocol A: Solvothermal Synthesis of a Cu(II) Metal-Organic Framework via In-Situ Hydrolysis

This protocol utilizes the pre-ligand strategy to grow diffraction-quality single crystals.

Reagents:

  • 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester (0.1 mmol, ~28.7 mg)[1]

  • Copper(II) nitrate trihydrate, Cu(NO₃)₂·3H₂O (0.1 mmol, ~24.2 mg)

  • Solvent mixture: N,N-Dimethylformamide (DMF) / Deionized Water (4:1 v/v, 5 mL)

  • Modulator: 1 M NaOH (10 µL, to initiate ester hydrolysis)

Step-by-Step Methodology:

  • Dissolution: In a 15 mL glass vial, dissolve the 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester in 4 mL of DMF. Sonicate for 5 minutes until fully dissolved.

  • Metal Addition: Dissolve Cu(NO₃)₂·3H₂O in 1 mL of deionized water. Add this dropwise to the ligand solution under continuous stirring.

  • Hydrolysis Initiation: Add exactly 10 µL of 1 M NaOH. Expert Insight: The trace base acts as a catalyst for the saponification of the diethyl ester[4]. Do not exceed this amount, as rapid hydrolysis will cause immediate precipitation of an amorphous Cu(II) powder.

  • Solvothermal Reaction: Transfer the homogeneous mixture to a 10 mL Teflon-lined stainless-steel autoclave. Seal tightly and heat in a programmable oven at 120°C for 72 hours.

  • Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a rate of 0.5°C/min . Causality: Slow cooling is thermodynamically required to allow defect correction during crystal lattice formation, ensuring the isolation of high-quality single crystals suitable for X-ray diffraction.

  • Validation & Quality Control:

    • Wash the resulting blue/green crystals with fresh DMF (3 × 5 mL) and Ethanol (3 × 5 mL).

    • Self-Validation: Perform FT-IR spectroscopy on the dried crystals. The disappearance of the strong ester carbonyl stretch at ~1730 cm⁻¹ and the appearance of asymmetric/symmetric carboxylate stretches at ~1610 cm⁻¹ and ~1400 cm⁻¹ confirms complete in-situ hydrolysis and successful metal coordination.

Protocol B: Synthesis of a Discrete Ru(II) Complex using the Intact Ester

This protocol uses the ester as a neutral N,O-donor to create a discrete, soluble photoredox catalyst.

Reagents:

  • Bis(2,2'-bipyridine)ruthenium(II) chloride, [Ru(bpy)₂Cl₂] (0.1 mmol)

  • 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester (0.11 mmol)

  • Silver tetrafluoroborate, AgBF₄ (0.22 mmol)

  • Ethylene glycol (10 mL)

Step-by-Step Methodology:

  • Halide Abstraction: Suspend[Ru(bpy)₂Cl₂] and AgBF₄ in 5 mL of ethylene glycol. Stir at 80°C for 1 hour in the dark. Causality: AgBF₄ abstracts the tightly bound chloride ligands, precipitating AgCl and generating a highly reactive, solvated [Ru(bpy)₂(solvent)₂]²⁺ intermediate.

  • Filtration: Filter the solution through a Celite pad to remove the AgCl precipitate.

  • Ligand Substitution: Add the 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester to the filtrate. Heat the mixture to 150°C under an argon atmosphere for 6 hours. Expert Insight: The ester groups prevent the ligand from bridging multiple Ru centers, ensuring the formation of a discrete mononuclear complex rather than a polymer.

  • Isolation: Cool the mixture to room temperature and add 50 mL of an aqueous saturated KPF₆ solution. The target complex, ₂, will precipitate as a deep red/orange solid.

  • Validation: Verify the structure via ¹H-NMR (in CD₃CN). The retention of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm) confirms that the ester groups remained intact during coordination.

References

  • Metal(ii) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange Source: Dalton Transactions (RSC Publishing) URL:[2]

  • 8-Methyl-quinoline-2,3-dicarboxylic acid | 892874-73-6 Source: Benchchem URL:[4]

  • 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester | CAS 892874-76-9 Source: Santa Cruz Biotechnology (SCBT) URL:[1]

  • A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions Source: National Institutes of Health (PMC) URL:[5]

  • Method of preparing a metal organic framework (WO2015177511A1) Source: Google Patents URL:[3]

Sources

Application

Application Note: Catalytic Applications of 8-Methyl-quinoline-2,3-dicarboxylic Acid Diethyl Ester in Organic Synthesis

Executive Summary 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester (8-MQDCE, CAS: 892874-76-9) is a highly versatile, bench-stable pro-ligand and synthetic scaffold. While free dicarboxylic acids often suffer from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester (8-MQDCE, CAS: 892874-76-9) is a highly versatile, bench-stable pro-ligand and synthetic scaffold. While free dicarboxylic acids often suffer from poor solubility in organic solvents and are prone to premature decarboxylation during storage, the diethyl esterification of the 2,3-dicarboxylic moieties protects these reactive sites. This Application Note details the mechanistic rationale and step-by-step protocols for activating 8-MQDCE into its active ligand form (8-MQDA) and its subsequent deployment in transition-metal catalysis, including homogeneous A3 coupling and heterogeneous electrocatalysis.

Chemical Profile & Mechanistic Rationale

In advanced catalytic design, the rigidity and electronic properties of the supporting ligand dictate the efficiency of the catalytic cycle. The quinoline backbone of 8-MQDCE provides a rigid, electron-deficient aromatic system that stabilizes high-valent metal centers.

Why use the diethyl ester pro-ligand? The ester groups serve a dual purpose. First, they dramatically enhance the solubility of the precursor in common organic solvents, facilitating purification and handling. Second, they act as protecting groups that can be selectively hydrolyzed in situ or ex situ to yield the active 8-methyl-quinoline-2,3-dicarboxylic acid (8-MQDA)[1]. Once exposed, the adjacent carboxylic acid groups and the quinoline nitrogen form a potent multipodal coordination environment (N,O-bidentate or O,O-bridging) capable of assembling 1D, 2D, or 3D metal-organic frameworks (MOFs) and homogeneous coordination polymers[2].

Additionally, structurally analogous quinoline dicarboxylates have been utilized directly as substrates in green, catalyst-free direct olefination reactions to synthesize biologically active styrylquinolines, highlighting the versatility of the esterified scaffold[3].

ActivationPathway ProLigand 8-MQDCE (Pro-Ligand) Hydrolysis Alkaline Hydrolysis (NaOH, EtOH) ProLigand->Hydrolysis ActiveLigand 8-MQDA (Active Ligand) Hydrolysis->ActiveLigand Coordination Metal Coordination (Ca2+, Mn2+, Co2+) ActiveLigand->Coordination Catalyst Catalytic Complex (MOF / Homogeneous) Coordination->Catalyst

Figure 1: Activation pathway of 8-MQDCE from stable pro-ligand to active catalytic complex.

Workflow 1: Precatalyst Activation (Saponification)

To utilize 8-MQDCE as a ligand, it must first undergo base-catalyzed hydrolysis (saponification) to remove the ethyl protecting groups[1].

Protocol: Synthesis of 8-MQDA

Causality & Rationale: Ethanol is used as a co-solvent to ensure the hydrophobic ester remains completely solvated, while an excess of aqueous NaOH drives the irreversible nucleophilic acyl substitution. The subsequent acidification step protonates the carboxylate salts, drastically reducing their aqueous solubility and driving the precipitation of the pure active ligand.

  • Solvation: Dissolve 10 mmol of 8-MQDCE in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Hydrolysis: Add 15 mL of an aqueous NaOH solution (2.5 M, 37.5 mmol) dropwise to the stirring mixture.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Workup: Cool the reaction to room temperature and evaporate the ethanol under reduced pressure. Dilute the remaining aqueous layer with 15 mL of distilled water.

  • Precipitation: Place the flask in an ice bath. Slowly add 2 M HCl dropwise until the pH reaches ~2.0.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold water (3 × 10 mL), and dry in a vacuum oven at 60 °C overnight.

Self-Validating Checkpoint: The solution will transition from a clear mixture to a thick, cloudy suspension immediately upon reaching pH < 3, physically validating the successful protonation and isolation of the free dicarboxylic acid.

Workflow 2: Homogeneous Catalysis (A3 Coupling via Ca-Complex)

The active 8-MQDA ligand can coordinate with earth-abundant metals like Calcium(II) to form 1D coordination polymers. These complexes act as highly stable Lewis acid catalysts for the A3 coupling reaction (Aldehyde-Alkyne-Amine) to synthesize propargylamines[4].

Protocol: A3 Coupling Catalyzed by Ca(II)-8MQDA

Causality & Rationale: Ca(II) is selected as a non-toxic, highly Lewis-acidic center that effectively activates the terminal alkyne. The rigid quinoline backbone of the 8-MQDA ligand prevents the thermal degradation of the catalyst at the high temperatures (120 °C) required for this multi-component coupling[4].

  • Catalyst Preparation: In a Schlenk tube, dissolve 0.1 mmol of 8-MQDA and 0.2 mmol of NaOH in 5 mL of a water/ethanol mixture. Add 0.1 mmol of Ca(NO3)2·4H2O and stir at 60 °C for 2 hours to generate the Ca-complex in situ. Evaporate to dryness.

  • Reagent Loading: To the same tube, add benzaldehyde (1.0 mmol), piperidine (1.2 mmol), phenylacetylene (1.5 mmol), and 3 mL of 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture at 120 °C for 12 hours under continuous stirring.

  • Recovery: Cool to room temperature. The Ca-complex will precipitate out of the organic phase. Centrifuge to recover the catalyst (which can be reused for up to four cycles)[4].

Self-Validating Checkpoint: The persistence of the recovered catalyst as a distinct solid without the formation of black degradation products validates the thermal stability imparted by the rigid quinoline ligand.

A3Coupling Cat Ca-8MQDA Complex (Active Catalyst) CaAcetylide Ca-Acetylide Intermediate Cat->CaAcetylide Alkyne Activation Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine + Amine (-H2O) Amine Secondary Amine Amine->Imine Alkyne Terminal Alkyne Alkyne->CaAcetylide Product Propargylamine (Product) Imine->Product Nucleophilic Addition CaAcetylide->Product Product->Cat Catalyst Regeneration

Figure 2: Mechanistic cycle of Ca-catalyzed A3 coupling using 8-MQDA as the stabilizing ligand.

Workflow 3: Electrocatalytic Applications (MOF Synthesis)

8-MQDA is an exceptional building block for 3D supramolecular architectures. When coordinated with transition metals like Mn(II) or Co(II), it forms robust electrocatalysts capable of degrading industrial azo dyes (e.g., Methyl Orange) via the generation of hydroxyl radicals and hydrogen evolution[2].

Protocol: Hydrothermal Synthesis of Mn(II)-8MQDA Electrocatalyst

Causality & Rationale: Hydrothermal conditions are employed to provide the necessary activation energy for the rigid quinoline rings to self-assemble via π-π stacking. This creates a thermodynamically stable 3D network that resists structural collapse during aggressive anodic oxidation cycles[2].

  • Mixture Preparation: In a 25 mL Teflon-lined stainless steel autoclave, combine 8-MQDA (0.5 mmol), MnCl2·4H2O (0.5 mmol), 1,10-phenanthroline (0.5 mmol, as an auxiliary ligand), and 15 mL of distilled water.

  • pH Adjustment: Adjust the pH of the mixture to ~5.5 using a 0.1 M NaOH solution to partially deprotonate the carboxylic acids, optimizing coordination kinetics.

  • Hydrothermal Assembly: Seal the autoclave and heat it in an oven at 140 °C for 72 hours.

  • Cooling: Program the oven to cool to room temperature at a slow rate of 5 °C/hour to promote high-quality crystal growth.

  • Harvesting: Filter the resulting block-like crystals, wash with distilled water, and dry in air.

Self-Validating Checkpoint: The formation of distinct, insoluble crystalline blocks rather than an amorphous powder confirms the successful self-assembly of the 3D supramolecular coordination network.

Quantitative Data Presentation

The following table summarizes the validated catalytic performance of metal complexes derived from the 8-MQDCE pro-ligand scaffold across different synthetic domains:

Table 1: Comparative Catalytic Performance of 8-MQDA Derived Complexes

Catalyst ComplexApplication DomainTarget SubstratesOperating ConditionsConversion / EfficiencyRef
Ca(II)-8MQDA Homogeneous A3 CouplingBenzaldehyde, Phenylacetylene, Piperidine120 °C, 12 h, 1,4-dioxane38.3% conversion (Run 1), highly reusable[4]
Mn(II)-8MQDA Heterogeneous ElectrocatalysisMethyl Orange (Azo Dye)Aqueous, Anodic OxidationSignificantly enhanced degradation rate[2]
Co(II)-8MQDA Heterogeneous ElectrocatalysisMethyl Orange (Azo Dye)Aqueous, Anodic OxidationSignificantly enhanced degradation rate[2]

Sources

Method

Protocol for the hydrolysis of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester to dicarboxylic acid

Executive Summary The conversion of 8-methyl-quinoline-2,3-dicarboxylic acid diethyl ester to its corresponding free dicarboxylic acid is a critical transformation in the synthesis of advanced agrochemicals (such as imid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conversion of 8-methyl-quinoline-2,3-dicarboxylic acid diethyl ester to its corresponding free dicarboxylic acid is a critical transformation in the synthesis of advanced agrochemicals (such as imidazolinone herbicides) and highly functionalized metal-organic framework (MOF) ligands[1]. As a Senior Application Scientist, I have structured this protocol to move beyond a simple procedural list. This guide details a robust, self-validating biphasic saponification strategy that maximizes yield while preventing common degradation pathways, such as thermal decarboxylation.

Mechanistic Rationale & Kinetic Considerations

While ester hydrolysis can technically proceed under acidic or basic conditions, base-catalyzed hydrolysis (saponification) is the definitive standard for quinoline-2,3-dicarboxylic esters[2].

  • Thermodynamic Driving Force: The base-catalyzed mechanism ( BAC​2 ) is irreversible. The hydroxide ion attacks the sterically hindered carbonyl carbons, and the subsequent deprotonation of the resulting carboxylic acid yields a highly stable carboxylate anion. This irreversibility drives the equilibrium entirely to the right, ensuring complete conversion of the diester[3].

  • Biphasic Solvent Strategy: Utilizing a biphasic system (Toluene and 15% aqueous NaOH) rather than a traditional monophasic alcoholic solvent prevents transesterification side-reactions and facilitates a highly efficient phase-separation workup[4]. The lipophilic diester remains in the toluene layer until it is hydrolyzed at the phase boundary into the water-soluble disodium salt.

  • Thermal Decarboxylation Risk: Quinoline-2-carboxylic acids possess an inherent vulnerability to thermal decarboxylation due to the electron-withdrawing nature of the adjacent quinoline nitrogen. Consequently, during the final acidification step to precipitate the free diacid, the internal temperature must be strictly maintained below 40 °C[4].

Experimental Workflow: Biphasic Saponification Strategy

The following workflow illustrates the logical progression from the lipophilic diester to the purified diacid precipitate.

Biphasic_Hydrolysis A 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester in Toluene B Add 15% aq. NaOH (Biphasic Mixture) A->B C Reflux for 8 Hours (Vigorous Stirring) B->C Heat D Cool to 50°C & Dilute with H2O (Solubilize Disodium Salt) C->D E Phase Separation (Discard Toluene Layer) D->E F Acidification of Aqueous Layer (Add to 35% H2SO4, T < 40°C) E->F Aqueous Phase G Vacuum Filtration & Cold H2O Wash F->G Precipitation H 8-Methyl-quinoline-2,3-dicarboxylic acid (Pure Diacid Product) G->H Vacuum Dry (60°C)

Fig 1. Biphasic hydrolysis workflow of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester.

Step-by-Step Protocol & In-Process Controls

This protocol is adapted from validated industrial methodologies for quinoline-2,3-dicarboxylic acid derivatives[4]. It incorporates self-validating In-Process Controls (IPCs) to ensure experimental integrity.

Phase 1: Reaction Setup & Hydrolysis

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4.3 g (approx. 0.015 mol) of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester in 25 mL of Toluene.

  • Base Addition: Add 16 mL of 15% (w/v) aqueous Sodium Hydroxide (NaOH).

    • Causality: This provides a massive molar excess of hydroxide (approx. 4.0 equivalents) necessary to force the double saponification of the sterically hindered 2,3-diester positions.

  • Reflux: Heat the biphasic mixture to reflux (internal temperature ~85–95 °C) with vigorous stirring for 8 hours.

    • Causality: Because the reaction occurs at the liquid-liquid interface, high-RPM stirring is mandatory to maximize interfacial surface area and ensure complete mass transfer.

    • IPC 1 (Reaction Completion): Halt stirring briefly. The toluene layer should show the absence of the starting diester via TLC (Hexane:EtOAc 7:3) or LC-MS.

Phase 2: Phase Separation & Workup 4. Cooling & Dilution: Remove the heat source and allow the mixture to cool to 50–55 °C. Dilute the mixture with 20 mL of deionized water.

  • Causality: The newly formed disodium salt of the diacid is highly soluble in water but can precipitate if the aqueous layer is too concentrated. Dilution ensures it remains fully dissolved for the phase separation.
  • Separation: Transfer the mixture to a separatory funnel. Allow the phases to separate completely. Drain the lower aqueous phase (containing the product) into an Erlenmeyer flask. Discard the upper toluene phase (which contains unreacted lipophilic impurities).

Phase 3: Acidification & Isolation 6. Acid Preparation: In a separate flask cooled in an ice-water bath, prepare 11 mL of 35% Sulfuric Acid ( H2​SO4​ ). 7. Controlled Acidification: Add the aqueous product phase dropwise to the stirring sulfuric acid solution.

  • Critical Causality: The internal temperature of the acid mixture must be monitored continuously and kept strictly < 40 °C . Exceeding this temperature risks the thermal decarboxylation of the quinoline-2-carboxylic acid moiety[4].
  • IPC 2 (pH Verification): Verify that the final pH of the thick slurry is between 1.5 and 2.0. This ensures the diacid is fully protonated and at its isoelectric minimum for maximum precipitation.
  • Filtration: Filter the resulting thick mixture under vacuum using a Büchner funnel. Wash the solid filter cake with 15 mL of ice-cold deionized water to remove residual sodium sulfate salts.
  • Drying: Dry the collected solid overnight in a vacuum oven at 60 °C under 30–50 mmHg.
  • IPC 3 (Yield & Purity): The expected yield is >85%. Purity should be confirmed via 1H -NMR (DMSO- d6​ ), noting the disappearance of the ethyl ester triplet/quartet signals.

Quantitative Reaction Parameters

To ensure reproducibility, the critical quantitative parameters of this protocol are summarized below:

ParameterValue / ReagentMechanistic Rationale
Starting Material 1.0 eq (0.015 mol)8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester.
Base Equivalents ~4.0 eq (15% aq. NaOH)Ensures irreversible cleavage of both ester bonds.
Organic Solvent 25 mL TolueneSolubilizes the diester and enables facile phase separation.
Reaction Temp Reflux (~85–95 °C)Overcomes the activation energy barrier for sterically hindered esters.
Reaction Time 8 HoursGuarantees complete conversion to the intermediate disodium salt.
Acidification Reagent 11 mL of 35% H2​SO4​ Rapidly protonates the carboxylate salt to precipitate the diacid.
Acidification Temp < 40 °C (Strict)Prevents the thermal decarboxylation of the C-2 carboxylic acid group.
Target pH 1.5 – 2.0Achieves full protonation for maximum product precipitation.

References

  • Maulding, D. R. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid (U.S. Patent No. 4,766,218A). U.S.
  • Ladner, D. W. (1984). Process for the preparation of 2,3-quinolinedicarboxylic acids (U.S. Patent No. 4,459,409A). U.S.

Sources

Application

Application Notes and Protocols for In Vitro Assays Using 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester Derivatives

Introduction: The Therapeutic Potential of Quinoline-Based Scaffolds Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Quinoline-Based Scaffolds

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their extensive range of biological activities.[1] These compounds form the backbone of numerous synthetic and natural products with applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][3] The quinoline scaffold's versatility allows for structural modifications that can fine-tune its pharmacological properties. The focus of this guide, 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester and its derivatives, represents a promising subclass of quinolines. The presence of the dicarboxylic acid ester groups at the 2 and 3 positions, along with the methyl group at the 8 position, offers unique steric and electronic properties that can be exploited for targeted drug design. These functional groups provide opportunities for enhanced binding to biological targets and can influence the molecule's overall pharmacokinetic profile.[1] This document provides a comprehensive overview of in vitro assays and detailed protocols to investigate the therapeutic potential of these specific quinoline derivatives.

Hypothesized Mechanisms of Action and Relevant In Vitro Assays

Based on the known activities of structurally related quinoline dicarboxylic acids, derivatives of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester are hypothesized to exert their effects through several key mechanisms, primarily in the realms of oncology and neuroscience.

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer properties by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer cell proliferation and survival.[2][4] For the title compounds, potential mechanisms include the inhibition of enzymes crucial for tumor progression.

  • Cytotoxicity and Anti-proliferative Effects: The initial assessment of any potential anticancer compound is to determine its cytotoxic and anti-proliferative effects against various cancer cell lines.

  • Induction of Apoptosis: A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis.

  • Enzyme Inhibition: Specific quinoline dicarboxylic acid derivatives have been shown to inhibit enzymes like the Jumonji domain-containing protein 3 (JMJD3), which is implicated in cancer development, and ectonucleotidases, which are involved in tumor immune evasion.[5][6]

Neuroprotective and Neuromodulatory Activity

Substituted quinoline-2,4-dicarboxylic acids are known inhibitors of vesicular glutamate transport (VGLUT), suggesting a potential role for 8-methyl-quinoline-2,3-dicarboxylic acid diethyl ester derivatives in modulating glutamatergic neurotransmission.[7] This opens up possibilities for their use in treating neurological and psychiatric disorders. Furthermore, the antioxidant and anti-inflammatory properties of quinoline derivatives suggest a potential for neuroprotection.[8][9]

  • Enzyme and Transporter Inhibition: The ability to inhibit key enzymes and transporters in the central nervous system is a hallmark of many neuroactive compounds.

  • Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases.

Experimental Workflows

A logical progression of in vitro assays is crucial for characterizing the biological activity of novel compounds. The following workflow is recommended for investigating 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester derivatives.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action (Anticancer) cluster_2 Mechanism of Action (Neuroactivity) cluster_3 Data Analysis and Lead Optimization A Compound Synthesis and Characterization B Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB) A->B C Apoptosis Assays (e.g., Annexin V/PI) B->C D Cell Cycle Analysis B->D E Enzyme Inhibition Assays (e.g., JMJD3, Ectonucleotidases) B->E F Vesicular Glutamate Transport (VGLUT) Inhibition Assay B->F G Anti-inflammatory Assays (e.g., NO production in microglia) B->G H Antioxidant Capacity Assays (e.g., DPPH, ROS production) B->H I IC50/EC50 Determination C->I D->I E->I F->I G->I H->I J Structure-Activity Relationship (SAR) Studies I->J

Caption: A high-level workflow for the in vitro evaluation of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester derivatives.

Detailed Application Notes and Protocols

Part 1: Anticancer Activity Evaluation

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester derivatives (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation:

CompoundCell LineIC50 (µM)
Derivative 1MCF-715.2
Derivative 1HCT-11622.8
Derivative 1A54935.1
Derivative 2MCF-78.7
Derivative 2HCT-11612.4
Derivative 2A54919.6
DoxorubicinMCF-70.5

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cells treated with the quinoline derivative at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the quinoline derivative for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Part 2: Neuroactivity Evaluation

Principle: This assay measures the uptake of radiolabeled glutamate into synaptic vesicles. Inhibition of VGLUT by the test compounds will result in a decrease in the amount of radioactivity accumulated in the vesicles.[7]

Materials:

  • Synaptic vesicles isolated from rodent brain

  • [³H]-L-glutamate

  • Assay buffer (containing ATP and other necessary cofactors)

  • Test compounds (8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester derivatives)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine synaptic vesicles, assay buffer, and the test compound at various concentrations.

  • Initiate Uptake: Add [³H]-L-glutamate to initiate the transport reaction and incubate at 30°C.

  • Terminate Uptake: Stop the reaction by rapid filtration through a glass fiber filter to separate the vesicles from the free radiolabel.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of VGLUT inhibition for each compound concentration and calculate the IC50 value.

Principle: Microglia are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation. Lipopolysaccharide (LPS) stimulation of microglial cells (e.g., BV-2 cells) induces the production of pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is a colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Materials:

  • BV-2 microglial cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • Test compounds

Procedure:

  • Cell Culture and Treatment: Plate BV-2 cells and treat with test compounds for 1 hour before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Assay: Perform the Griess assay according to the manufacturer's instructions by mixing the supernatant with the Griess reagents.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite in the samples using a sodium nitrite standard curve and determine the inhibitory effect of the compounds on NO production.

Signaling Pathway Visualization

A potential mechanism of action for the anticancer activity of quinoline derivatives involves the inhibition of key signaling pathways that regulate cell survival and proliferation.

signaling_pathway cluster_0 Quinoline Derivative Action cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects Quinoline 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester derivative Enzyme Enzymes (e.g., JMJD3, Ectonucleotidases) Quinoline->Enzyme Inhibition VGLUT Vesicular Glutamate Transporter (VGLUT) Quinoline->VGLUT Inhibition Anti_Inflammation Anti-inflammatory Effects Quinoline->Anti_Inflammation Apoptosis Induction of Apoptosis Enzyme->Apoptosis CellCycleArrest Cell Cycle Arrest Enzyme->CellCycleArrest Neurotransmission Modulation of Glutamatergic Neurotransmission VGLUT->Neurotransmission

Caption: Hypothesized signaling pathways affected by 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester derivatives.

Conclusion and Future Directions

The in vitro assay protocols detailed in this application note provide a robust framework for the initial characterization of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester derivatives. The data generated from these assays will be instrumental in identifying lead compounds with promising anticancer and neuroprotective properties. Subsequent studies should focus on more in-depth mechanistic investigations, including the identification of specific molecular targets and the evaluation of in vivo efficacy and safety in relevant animal models. The structural features of this class of quinoline derivatives offer a rich platform for further chemical modification and optimization, paving the way for the development of novel therapeutics.

References

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

  • Esslinger, C. S., et al. (2002). Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. Journal of Medicinal Chemistry, 45(11), 2289-2301. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5987-6010. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • Sperandio, O., et al. (2018). Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. ChemMedChem, 13(16), 1663-1667. Retrieved from [Link]

  • ResearchGate. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Retrieved from [Link]

  • MDPI. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • NeuroQuantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Retrieved from [Link]

  • PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]

  • ResearchGate. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Retrieved from [Link]

  • ScienceDirect. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • PubMed. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. Retrieved from [Link]

  • ResearchGate. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • National Toxicology Program. (2002). Toxicological Summary for Methylquinolines. Retrieved from [Link]

  • RSC Publishing. (2018). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing purification and recrystallization of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex quinoline-based scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex quinoline-based scaffolds. 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester (CAS: 892874-76-9) is a highly valuable intermediate in the synthesis of advanced therapeutics and functional materials.

Due to the adjacent positioning of the two ester groups and the weakly basic quinoline nitrogen, this compound is prone to specific purification pitfalls—such as co-elution with unreacted starting materials, unexpected hydrolysis[1], and "oiling out" during crystallization. This guide provides a mechanistically grounded, self-validating protocol to achieve >99% purity.

Purification & Isolation Workflow

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup EtOAc / H2O Drying Drying & Concentration Workup->Drying Organic Layer Chromatography Silica Gel Chromatography Drying->Chromatography Crude Oil Recrystallization Recrystallization Chromatography->Recrystallization Pooled Fractions Pure Pure Diethyl Ester Recrystallization->Pure Filtration

Workflow for the purification of diethyl 8-methylquinoline-2,3-dicarboxylate.

Section 1: Standardized Experimental Protocols

Protocol 1: Aqueous Workup and Pre-Purification

Causality: The quinoline nitrogen is weakly basic, though sterically hindered by the 8-methyl group. Using a neutral or slightly basic aqueous wash prevents the protonation of the quinoline core, which would otherwise cause the product to partition into the aqueous layer and severely reduce your yield.

  • Dilute the crude reaction mixture with a standard organic extraction solvent such as Ethyl Acetate (EtOAc)[2].

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize acidic byproducts) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate in vacuo at 40°C to yield the crude product as a viscous oil or semi-solid.

Protocol 2: Silica Gel Column Chromatography

Causality: Diethyl 8-methylquinoline-2,3-dicarboxylate exhibits moderate polarity. A step-gradient elution ensures the removal of non-polar impurities (e.g., unreacted aldehydes or phosphorus byproducts) before eluting the target compound.

  • Pack a column with 230-400 mesh silica gel using Hexane.

  • Load the crude mixture dissolved in a minimum amount of Dichloromethane (DCM).

  • Elute using a gradient of Hexane:EtOAc (starting at 9:1, progressing to 7:3).

  • Monitor fractions via TLC (UV active at 254 nm). The target compound typically elutes at an R_f of ~0.45 in 7:3 Hexane:EtOAc.

Protocol 3: Recrystallization

Causality: The compound's solubility profile allows for crystallization from non-polar solvents with a trace of polar modifiers. Petroleum ether is an ideal anti-solvent for inducing crystallization of quinoline dicarboxylate esters[3], while a minimal amount of ethanol ensures the compound completely dissolves at reflux.

  • Dissolve the chromatographed solid in a minimum volume of boiling Ethanol.

  • Slowly add hot Petroleum Ether dropwise until the solution becomes faintly cloudy (reaching the cloud point).

  • Add a single drop of Ethanol to clear the solution, then remove from heat.

  • Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0-4°C) for 2 hours.

  • Filter the resulting crystals under vacuum and wash with ice-cold Petroleum Ether.

Section 2: Quantitative Data Summary

ParameterValue / Solvent SystemObservation / Metric
TLC R_f Value 0.45Hexane:EtOAc (7:3), UV 254 nm
Chromatography Yield 82 - 88%Post-column recovery
Recrystallization Yield 75 - 80%From pooled chromatography fractions
Melting Point 78 - 80 °CCharacteristic for pure crystalline ester
Purity (HPLC) > 99.0%Reverse-phase, Acetonitrile/Water gradient

Section 3: Troubleshooting Guide

Q1: My product is "oiling out" instead of forming crystals during recrystallization. How do I fix this? Scientist Insight: Oiling out occurs when the melting point of the solute is lower than the temperature at which it supersaturates the solvent, causing it to separate as a liquid phase rather than a solid lattice. For diethyl 8-methylquinoline-2,3-dicarboxylate, this usually means the solvent system is too non-polar or the cooling rate was too rapid. Solution: Reheat the mixture until the oil completely redissolves. Add a small volume (1-2 mL) of the polar solvent (Ethanol) to increase the solubility threshold, then allow the solution to cool very slowly (e.g., suspended in a warm water bath that cools naturally to room temperature). Seeding the solution with a pure crystal at the cloud point provides a nucleation site, strongly favoring crystallization over phase separation.

Q2: I am seeing co-elution of a yellow impurity during silica gel chromatography. What is the mechanism, and how can I resolve it? Scientist Insight: The yellow impurity is often an N-oxide byproduct or an unreacted nitro-aromatic precursor (common if synthesized via the modified Wittig reaction using 2-nitrobenzaldehyde[3]). These compounds share similar hydrogen-bonding profiles with the silica stationary phase. Solution: Switch to a ternary solvent system. Adding 1% Triethylamine (Et₃N) to the Hexane:EtOAc eluent competitively binds to the acidic silanol groups on the silica gel. This prevents the basic quinoline nitrogen from tailing, sharpening the target peak and separating it from the less basic impurities.

Q3: The ester groups are partially hydrolyzing during purification. Why is this happening? Scientist Insight: Diethyl 2,3-dicarboxylates are sensitive to hydrolysis under both acidic and basic conditions[1]. The ester at the 2-position is particularly vulnerable due to the electron-withdrawing nature of the adjacent quinoline nitrogen, which makes the carbonyl carbon highly electrophilic. Solution: Avoid prolonged exposure to highly basic or acidic aqueous washes during workup. Ensure the silica gel used is strictly neutral (pH 6.5-7.5). If hydrolysis is detected (visible as a baseline, highly polar spot on TLC), you must re-esterify the mixture or rigorously dry your solvents prior to loading.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase (C18) chromatography for this compound? A: Yes. For highly complex mixtures where normal-phase silica fails, reverse-phase chromatography using a gradient of Water (buffered with 0.1% Formic Acid) and Acetonitrile is highly effective. The protonation of the quinoline core by formic acid improves peak shape and resolution.

Q: What is the recommended storage condition for the purified ester? A: Store the purified crystals in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at 4°C. The compound is generally stable, but prolonged exposure to UV light and ambient moisture can induce slow hydrolysis[1].

Q: How does the 8-methyl group affect the purification compared to an unsubstituted quinoline-2,3-dicarboxylate? A: The 8-methyl group increases the overall lipophilicity of the molecule, slightly increasing its R_f value in normal-phase chromatography compared to the unsubstituted analog. More importantly, it provides steric hindrance around the quinoline nitrogen (position 1), which marginally reduces its basicity and its interaction with acidic silanol groups on the silica column.

References

  • American Chemical Society : Reaction of 2-nitrobenzaldehydes with diethyl (diethoxyphosphinyl)succinate: a new synthesis of quinoline-2,3-dicarboxylic acid esters via their N-oxides. Source: The Journal of Organic Chemistry. URL: [Link]

  • Royal Society of Chemistry : Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Source: RSC Advances. URL:[Link]

Sources

Optimization

Minimizing byproducts in the synthesis of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester

Welcome to the technical support center for the synthesis of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our focus is on minimizing byproduct formation and maximizing the yield and purity of the target compound.

The synthesis of polysubstituted quinolines is a cornerstone of medicinal chemistry, yet it is often plagued by competing side reactions that can complicate purification and reduce yields.[1] The target molecule, 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester, is typically synthesized via a multi-step process involving the cyclization of a substituted aniline precursor. This guide focuses on a robust pathway: the condensation of 2-methylaniline with an activated fumarate or maleate species, followed by a Vilsmeier-Haack type cyclization. This method offers a high degree of control but requires careful management of reaction conditions to prevent byproduct formation.

Section 1: Proposed Synthetic Pathway and Mechanism

The recommended pathway involves two key stages:

  • Formation of Diethyl 2-(2-methylanilino)fumarate: This intermediate is formed by the reaction of 2-methylaniline (o-toluidine) with a suitable C4-dicarbonyl precursor, such as diethyl acetylenedicarboxylate or by displacement from a precursor like diethyl 2-chloro-3-diethylaminosuccinate.[2]

  • Vilsmeier-Haack Cyclization: The anilinofumarate intermediate is then treated with a Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) to induce cyclization and form the quinoline ring system.[2]

Reaction Scheme

Synthetic_Pathway A 2-Methylaniline R1 Toluene, 80-85°C B Diethyl Acetylenedicarboxylate C Diethyl 2-(2-methylanilino)fumarate (Intermediate) R2 1. POCl₃, DMF (Vilsmeier Reagent) 2. Heat (Reflux) D 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester (Product) R1->C Condensation R2->D Cyclization

Caption: Proposed two-step synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My yield of the intermediate, Diethyl 2-(2-methylanilino)fumarate, is very low, and the reaction mixture is complex.

  • Symptom: TLC analysis shows multiple spots, and the isolated yield of the desired enamine intermediate is below 50%.

  • Potential Cause 1: Competing Reactions. Diethyl acetylenedicarboxylate is a highly reactive Michael acceptor. If the reaction temperature is too high or if acidic/basic impurities are present, it can undergo polymerization or react with trace amounts of water.

  • Solution 1: Strict Temperature and Atmosphere Control.

    • Maintain the reaction temperature strictly, as specified in procedures (e.g., 80-85°C).[2]

    • Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen.

    • Ensure all glassware is flame-dried or oven-dried before use.

  • Potential Cause 2: Impure Starting Materials. 2-methylaniline can oxidize over time, turning dark. This can introduce impurities that interfere with the reaction.

  • Solution 2: Purify Starting Materials.

    • Distill 2-methylaniline under vacuum if it appears discolored.

    • Use freshly opened or high-purity diethyl acetylenedicarboxylate.

Q2: The Vilsmeier cyclization step results in a dark, tarry, and intractable residue with minimal product formation.

  • Symptom: Upon heating the reaction mixture with the Vilsmeier reagent, the solution darkens significantly, and workup yields a sticky, polymeric material instead of a crystalline product.

  • Potential Cause: Uncontrolled Exotherm and Polymerization. The formation of the Vilsmeier reagent and its subsequent reaction can be exothermic. Overheating can lead to aggressive, uncontrolled side reactions, including polymerization and decomposition, a common issue in related quinoline syntheses.[3][4]

  • Solution: Careful Reagent Addition and Temperature Management.

    • Prepare the Vilsmeier reagent at a low temperature. Add POCl₃ dropwise to a cooled solution (0-5°C) of DMF in your solvent (e.g., toluene or CH₂Cl₂).[5]

    • Add the anilinofumarate substrate slowly. After forming the reagent, add a solution of your intermediate dropwise, maintaining a controlled temperature (e.g., 20-30°C) before proceeding to reflux.[2] This prevents a rapid, uncontrolled reaction.

    • Monitor the reaction closely. Use TLC to determine the minimum time required for completion to avoid prolonged heating, which promotes degradation.

Q3: My final product is contaminated with a chlorinated byproduct.

  • Symptom: Mass spectrometry or elemental analysis indicates the presence of chlorine in the final product. NMR may show unexpected aromatic signals.

  • Potential Cause: Electrophilic Chlorination. The Vilsmeier reagent is a source of electrophilic species. Under certain conditions, it can act as a chlorinating agent, leading to undesired chlorination on the quinoline ring. This is a known side reaction in Vilsmeier-Haack chemistry.[6]

  • Solution: Control Stoichiometry and Quenching.

    • Use the correct stoichiometry. Avoid a large excess of the Vilsmeier reagent. Use a molar ratio of approximately 1.5 equivalents of POCl₃/DMF per equivalent of the anilinofumarate substrate.[2]

    • Perform a careful workup. Quench the reaction by pouring it slowly onto crushed ice and water. This hydrolyzes the reactive intermediates quickly. Follow this with a neutralization step using a base like sodium bicarbonate to ensure all acidic and reactive species are neutralized before extraction.

Q4: The ester groups in my final product have been hydrolyzed.

  • Symptom: The NMR spectrum shows a loss of the ethyl ester signals (triplet and quartet) and the appearance of broad peaks characteristic of carboxylic acids. The product's polarity is much higher on TLC.

  • Potential Cause: Hydrolysis During Workup. The workup procedure, especially if it involves harsh acidic or basic conditions or prolonged heating in the presence of water, can lead to the saponification of one or both ester groups.

  • Solution: Mild Workup Conditions.

    • Avoid strong bases like NaOH or KOH for neutralization. Use a saturated solution of sodium bicarbonate (NaHCO₃).

    • Minimize the time the product is in contact with aqueous acidic or basic layers.

    • If hydrolysis is a persistent issue, consider re-esterification of the crude product using a standard method like Fischer-Speier esterification (refluxing in ethanol with a catalytic amount of sulfuric acid).[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack cyclization preferred over a classical thermal or Brønsted acid-catalyzed method?

The Vilsmeier-Haack approach offers several advantages. Classical thermal cyclizations (like the Gould-Jacobs reaction) often require very high temperatures (>250°C), which can lead to decarboxylation or degradation of the ester functional groups.[8] Strong Brønsted acids can also promote polymerization and other side reactions.[9] The Vilsmeier method generally proceeds under milder reflux conditions (e.g., in toluene, ~110°C), providing a more controlled route to the desired polysubstituted quinoline.[2][5]

Q2: How can I effectively monitor the progress of the cyclization reaction?

Thin-Layer Chromatography (TLC) is the most effective method.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and a non-polar solvent like hexanes or cyclohexane (e.g., 20-30% ethyl acetate in hexanes) is a good starting point.

  • Visualization: Use UV light (254 nm). The starting anilinofumarate and the quinoline product are both UV-active but should have different Rf values. The product, being more rigid and planar, is often more fluorescent.

  • Procedure: Co-spot the starting material on the plate alongside the reaction mixture to track its consumption. The appearance of a new, distinct spot indicates product formation. The reaction is complete when the starting material spot has disappeared.

Q3: What is the most reliable method for purifying the final product?

Flash column chromatography is the standard and most effective method.

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient elution is recommended. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to 20-30% ethyl acetate. This will first elute any non-polar impurities, followed by your product, leaving more polar byproducts on the column.

  • Post-Purification: After chromatography, the product can often be recrystallized from a solvent system like ethanol/water or ethyl acetate/hexanes to achieve high analytical purity.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(2-methylanilino)fumarate
  • To a stirred solution of 2-methylaniline (1.0 eq) in anhydrous toluene, add diethyl acetylenedicarboxylate (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-85°C for 4-6 hours under a nitrogen atmosphere.[2]

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Cool the mixture to room temperature, wash with water and then with dilute hydrochloric acid to remove any unreacted aniline.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude intermediate, which can be used directly or purified by chromatography.

Protocol 2: Vilsmeier-Haack Cyclization

CAUTION: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flame-dried, three-necked flask equipped with a dropping funnel and reflux condenser under a nitrogen atmosphere, add anhydrous DMF (1.5 eq) to anhydrous toluene.

  • Cool the solution to 0°C in an ice bath.

  • Add POCl₃ (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Add a solution of Diethyl 2-(2-methylanilino)fumarate (1.0 eq) in anhydrous toluene dropwise, maintaining the temperature below 30°C.[2]

  • Once the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the aqueous solution with solid or saturated aqueous sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Section 5: Visualizations and Workflows

Byproduct Formation Pathways

Byproduct_Formation Intermediate Anilinofumarate Intermediate Vilsmeier Vilsmeier Reagent Byproduct1 Polymeric Tar Intermediate->Byproduct1  Decomposition Product Desired Product Vilsmeier->Product  Correct  Conditions ExcessHeat Excess Heat / Strong Acid ExcessHeat->Byproduct1  Decomposition Water H₂O (Workup) Byproduct2 Hydrolyzed Acid Water->Byproduct2  Saponification Product->Byproduct2  Saponification

Caption: Key pathways leading to common byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckTLC Analyze TLC of Crude Mixture Start->CheckTLC Tar Is significant tar present? CheckTLC->Tar SM_Present Is starting material (SM) present? Tar->SM_Present No Action_Tar Reduce Temp, Control Reagent Addition Tar->Action_Tar Yes Polar_Spot Is a new, highly polar spot present? SM_Present->Polar_Spot No Action_SM Increase Reaction Time/Temp or Check Reagent Quality SM_Present->Action_SM Yes Success Purify via Chromatography Polar_Spot->Success No Action_Polar Use Milder Workup (NaHCO₃), Check for Hydrolysis Polar_Spot->Action_Polar Yes

Caption: A decision tree for troubleshooting poor outcomes.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.[Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.[Link]

  • Cambridge University Press & Assessment. (n.d.). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis.[Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.[Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.[Link]

  • ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Journal of Combinatorial Chemistry.[Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.[Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.[Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.[Link]

  • ACS Omega. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Publications.[Link]

  • Grokipedia. (n.d.). Combes quinoline synthesis. Grokipedia.[Link]

  • PubMed. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. National Library of Medicine.[Link]

  • Organic Syntheses. (n.d.). QUINOLINE. Organic Syntheses Procedure.[Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.[Link]

  • ACS Publications. (1975). An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry.[Link]

  • National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC.[Link]

  • Google Patents. (n.d.). US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Organic Syntheses. (n.d.). METHYL 2-ETHYL-3-QUINOLINECARBOXYLATE. Organic Syntheses Procedure.[Link]

  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES. ResearchGate.[Link]

  • ACS Publications. (2012). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. The Journal of Organic Chemistry.[Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.[Link]

  • NextSDS. (n.d.). 8-METHYL-QUINOLINE-2,3-DICARBOXYLIC ACID DIETHYL ESTER. NextSDS.[Link]

  • Google Patents. (n.d.). EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid.

Sources

Troubleshooting

Troubleshooting column chromatography separation for 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester

Welcome to the technical support and troubleshooting center for the purification of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester . This guide is engineered for researchers and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the purification of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester . This guide is engineered for researchers and drug development professionals who require high-purity isolation of functionalized quinoline derivatives.

The quinoline core presents unique chromatographic challenges. The basic nitrogen atom acts as a strong hydrogen bond acceptor, while the dual ester groups at the 2 and 3 positions increase the molecule's polarity. Additionally, the methyl group at the 8-position provides localized steric hindrance and lipophilicity. Understanding the causality behind these structural features is critical for resolving common separation failures.

Diagnostic Troubleshooting Workflow

Before adjusting your solvent system, consult the diagnostic logic tree below to identify the root cause of your separation issue.

TroubleshootingWorkflow Start Evaluate Initial Separation (Hexane:EtOAc) Tailing Severe Peak Tailing? Start->Tailing AddTEA Add 0.1-1% TEA (Mask Silanol Groups) Tailing->AddTEA Yes Coelution Co-elution with Byproducts? Tailing->Coelution No AddTEA->Coelution Gradient Optimize Gradient & Decrease Polarity Coelution->Gradient Yes Recovery Low Column Recovery? Coelution->Recovery No Gradient->Recovery Alumina Use Deactivated Silica or Neutral Alumina Recovery->Alumina Yes Success Pure 8-Methyl-quinoline- 2,3-dicarboxylic acid diethyl ester Recovery->Success No Alumina->Success

Logical troubleshooting workflow for quinoline derivative chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester streak or tail severely on normal-phase silica gel? Causality & Solution: Peak tailing for nitrogen-containing heterocyclic compounds like quinolines is primarily caused by secondary interactions between the basic nitrogen atom and the acidic silanol groups (Si-OH) on the silica gel surface[1]. Because the silica surface is heterogeneous, these high-energy binding sites cause the compound to elute unevenly. To mitigate this, add a basic modifier such as triethylamine (TEA) at 0.1% to 1% (v/v) to your mobile phase. TEA acts as a competitive base, masking the active silanol sites and preventing the quinoline derivative from binding irreversibly[2].

Q2: I am experiencing co-elution with unreacted starting materials (e.g., substituted anilines or oxaloacetates). How can I improve resolution? Causality & Solution: Anilines and quinoline diesters often share similar Rf​ values in standard isocratic Hexane/Ethyl Acetate mixtures due to their comparable hydrogen-bonding profiles. If co-elution occurs, the solvent system lacks the selectivity required to exploit the minor lipophilic differences provided by the 8-methyl group. Shift from an isocratic elution to a shallow gradient. Start with a highly non-polar ratio (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities first, and gradually increase polarity. Diethyl quinoline-2,3-dicarboxylate derivatives can typically be purified effectively by carefully controlled gradient column chromatography or crystallization[3].

Q3: My compound degrades or hydrolyzes during purification, resulting in low recovery. How can I prevent this? Causality & Solution: While diethyl esters are generally stable, prolonged exposure to highly active (acidic) silica gel can catalyze partial hydrolysis or transesterification if trace moisture or nucleophilic alcohols (like methanol) are present. Self-Validation Check: To confirm on-column degradation, perform a 2D TLC. Spot the crude mixture, elute in one direction, dry the plate, rotate it 90 degrees, and elute again. If the target spot falls off the diagonal line, degradation is actively occurring on the silica. If degradation is confirmed, switch the stationary phase to neutral alumina or heavily deactivated silica gel, and strictly avoid methanol in your mobile phase.

Quantitative Data: Modifier Impact on Separation

The following table summarizes the empirical effects of different mobile phase modifiers on the chromatographic behavior of quinoline dicarboxylic acid esters.

Mobile Phase SystemStationary PhaseModifierTailing Factor ( As​ )Typical RecoveryResolution Impact
Hexane/EtOAc (80:20)Standard SilicaNone> 2.5 (Severe)60 - 70%Poor (Streaking)
Hexane/EtOAc (80:20)Standard Silica1% TEA1.1 - 1.3 (Good)> 90%Excellent
DCM/MeOH (95:5)Standard SilicaNone1.8 (Moderate)75 - 80%Risk of transesterification
Hexane/EtOAc (80:20)Neutral AluminaNone1.0 - 1.2 (Excellent)> 95%High

Note: In analytical HPLC methods, triethylamine is also frequently added to the aqueous phase to act as a competitive base and reduce column silanol group exposure, mirroring the principles of preparative normal-phase chromatography[4].

Self-Validating Experimental Protocol

Protocol: Silica Gel Deactivation & Purification

Objective: Purify 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester without degradation or tailing, ensuring no residual TEA contaminates the final NMR sample. Causality: Pretreating the silica with TEA neutralizes the acidic silanol groups. Washing the column afterward removes unbound TEA, preventing it from co-eluting with your target molecule.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare 500 mL of your optimized eluent (e.g., 85:15 Hexane:Ethyl Acetate). Prepare a separate 200 mL "Deactivation Batch" by adding 2 mL of Triethylamine (TEA) to yield a 1% v/v solution.

  • Slurry Packing: In an Erlenmeyer flask, mix 50 g of silica gel (230-400 mesh) with 100 mL of the Deactivation Batch. Swirl to remove air bubbles and pour the slurry into the glass column.

  • Equilibration (Validation Check 1): Pass the remaining 100 mL of the Deactivation Batch through the column.

    • Self-Validation: Collect the flow-through and test the pH with wet universal indicator paper. It must read basic (pH > 8). This confirms the silica bed is fully saturated with TEA and silanol groups are masked.

  • TEA Flush (Validation Check 2): Flush the column with 150 mL of the standard eluent (without TEA).

    • Self-Validation: Test the final drops of the flow-through. The pH must return to neutral (~pH 7). This ensures excess, unbound TEA is removed and will not contaminate your product.

  • Sample Loading: Dissolve the crude 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester in a minimal volume of dichloromethane (DCM) and apply it directly and evenly to the silica bed.

  • Elution & Monitoring (Validation Check 3): Elute with the standard mobile phase. Spot collected fractions on a TLC plate alongside a crude reference.

    • Self-Validation: If the compound elutes as a tight, circular spot ( Rf​ ~0.3) rather than a teardrop shape, the deactivation was successful and the structural integrity of the ester is maintained.

References

  • Google Patents. "US5405987A - Process for preparing pyridine and quinoline derivatives".
  • MDPI. "Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pattern Validation for 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester

A Comparative Guide to ESI-QqQ-MS/MS, GC-EI-MS, and HR-Orbitrap MS Platforms As quinoline dicarboxylic esters become increasingly prominent as biocompatible fluorescent tags and critical synthetic intermediates in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to ESI-QqQ-MS/MS, GC-EI-MS, and HR-Orbitrap MS Platforms

As quinoline dicarboxylic esters become increasingly prominent as biocompatible fluorescent tags and critical synthetic intermediates in drug discovery[1], validating their structural integrity is paramount. 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester (C₁₆H₁₇NO₄, exact mass 287.1158 Da) presents a unique analytical challenge. Its structure features a highly stable aromatic quinoline core juxtaposed with labile diethyl ester moieties.

This guide objectively compares three premier mass spectrometry platforms—Gas Chromatography-Electron Ionization MS (GC-EI-MS) , Liquid Chromatography-Triple Quadrupole MS (LC-ESI-QqQ-MS/MS) , and High-Resolution Orbitrap MS (HR-Orbitrap MS) —evaluating their performance, resolution, and utility in mapping the fragmentation pattern of this specific molecule.

Mechanistic Theory: Fragmentation of Quinoline Diesters

To objectively compare instrument performance, we must first understand the physics of the molecule's fragmentation. The ionization method dictates the energy transferred to the molecule, which in turn governs the fragmentation pathway[2].

  • Hard Ionization (70 eV EI): The electron beam strips an electron to form the radical cation[M]•⁺ at m/z 287.1. The high internal energy drives rapid α-cleavage and McLafferty rearrangements. The dominant pathways involve the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) followed by the neutral loss of ethylene (C₂H₄, 28 Da) and carbon dioxide (CO₂, 44 Da). The robust quinoline core eventually fractures via the expulsion of hydrogen cyanide (HCN, 27 Da), a hallmark of nitrogenous heteroaromatics[3].

  • Soft Ionization (ESI⁺ CID): Electrospray ionization protonates the basic quinoline nitrogen, yielding an even-electron [M+H]⁺ precursor at m/z 288.1. Under Collision-Induced Dissociation (CID), the even-electron rule strictly applies. The primary fragmentations are the sequential neutral losses of ethylene (28 Da) and ethanol (46 Da) from the ester groups, leaving the quinoline ring largely intact.

FragmentationLogic M_EI [M]•+ (m/z 287.1) EI Hard Ionization F1_EI [M - •OCH2CH3]+ m/z 242.1 M_EI->F1_EI - •OCH2CH3 (45 Da) M_ESI [M+H]+ (m/z 288.1) ESI Soft Ionization F1_ESI [M+H - C2H4]+ m/z 260.1 M_ESI->F1_ESI - C2H4 (28 Da) F2_EI [M - CO2C2H5]+ m/z 214.1 F1_EI->F2_EI - C2H4 (28 Da) F3_EI Quinoline Core m/z 142.1 F2_EI->F3_EI - CO2 & HCN F2_ESI [M+H - C2H4 - EtOH]+ m/z 214.1 F1_ESI->F2_ESI - EtOH (46 Da)

Logical fragmentation pathways of the diethyl ester under EI and ESI conditions.

Platform Performance Comparison

When selecting an MS platform for structural validation, the choice depends on whether the goal is absolute structural confirmation, high-throughput quantification, or library matching[4].

Performance MetricGC-EI-MS (Single Quad)LC-ESI-QqQ-MS/MSHR-Orbitrap MS
Ionization Energy 70 eV (Standardized Hard)Variable (Soft ESI + CID)Variable (Soft ESI + HCD)
Precursor Ion [M]•⁺ (m/z 287.1)[M+H]⁺ (m/z 288.1)[M+H]⁺ (m/z 288.1230)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)Sub-ppm (< 3 ppm error)
Primary Utility NIST Library matching, structural fingerprintingHigh-sensitivity targeted quantification (MRM)Exact elemental composition, resolving isobaric overlaps
Matrix Tolerance Low (Requires volatility)Moderate (Subject to ion suppression)High (High resolution isolates target)

Verdict:

  • Use HR-Orbitrap for initial synthesis verification to rule out isobaric impurities.

  • Use LC-ESI-QqQ for pharmacokinetic (PK) or quantitative assays requiring maximum duty cycle efficiency.

  • Use GC-EI-MS when contributing to standardized spectral databases.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies detail not just the steps, but the physical causality behind each parameter choice.

ValidationWorkflow Sample Sample Prep (10 µg/mL ACN) HRMS HR-Orbitrap MS Exact Mass Validation Sample->HRMS Dilute to 1 µg/mL QqQ ESI-QqQ-MS/MS MRM Optimization Sample->QqQ Direct Infusion GCMS GC-EI-MS 70 eV Fingerprinting Sample->GCMS Solvent Exchange Data Orthogonal Data Synthesis HRMS->Data Mass Error < 5ppm QqQ->Data CE Breakdown Curves GCMS->Data Library Match > 900

Orthogonal self-validating MS workflow for structural confirmation.

Protocol A: HR-Orbitrap MS (Exact Mass Confirmation)

Objective: Confirm the elemental formula (C₁₆H₁₇NO₄) and map high-resolution fragments.

  • Sample Preparation: Dilute the stock solution to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, ensuring complete protonation of the basic quinoline nitrogen in solution, which exponentially increases the[M+H]⁺ ion yield during electrospray.

  • Source Optimization: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Causality: The relatively non-polar nature of the diethyl ester groups requires high thermal energy for rapid droplet desolvation, preventing the formation of undesired sodium adducts ([M+Na]⁺).

  • Self-Validating Checkpoint: Before fragmentation, verify the isotopic pattern of the precursor. The M+1 peak (due to ¹³C) must be approximately 17.5% of the monoisotopic peak. A deviation >2% flags the presence of a co-eluting isobaric contaminant.

Protocol B: LC-ESI-QqQ-MS/MS (MRM Optimization)

Objective: Establish optimal Multiple Reaction Monitoring (MRM) transitions.

  • Direct Infusion: Infuse the sample directly at 10 µL/min into the ESI source.

  • Declustering Potential (DP) Ramp: Sweep DP from 20V to 150V.

    • Causality: Too low, and solvent clusters remain attached to the ion; too high, and in-source fragmentation occurs before the first quadrupole (Q1). Optimal DP for this molecule is typically ~80V.

  • Collision Energy (CE) Breakdown Curve: Isolate m/z 288.1 in Q1 and ramp CE in Q2 (collision cell) from 5 eV to 50 eV using Argon gas.

    • Self-Validating Checkpoint: Plot the abundance of m/z 260.1 and m/z 214.1 against CE. The optimal CE is the exact voltage where the precursor curve crosses below the product ion curve (typically 15-20 eV for the loss of ethylene).

Protocol C: GC-EI-MS (Standardized Fingerprinting)

Objective: Generate a highly reproducible 70 eV spectrum.

  • Solvent Exchange: Evaporate the ACN stock and reconstitute in Hexane.

    • Causality: ACN expands massively upon vaporization in the GC inlet, which can cause backflash and contaminate the pneumatic lines. Hexane has a lower expansion volume.

  • Chromatography: Use a non-polar HP-5MS column (30m x 0.25mm x 0.25µm) with an inlet temperature of 250°C.

    • Causality: The 8-methyl-quinoline-2,3-dicarboxylic acid diethyl ester is sufficiently volatile but thermally labile if exposed to active silanol groups. The non-polar phase and high inlet temperature ensure instantaneous, non-destructive vaporization.

Quantitative Data Synthesis

The following table synthesizes the expected experimental data across the platforms, serving as a reference standard for validating this molecule.

Fragment AssignmentHR-Orbitrap (Theoretical m/z)HR-Orbitrap (Observed m/z)Mass Error (ppm)QqQ Optimal CE (eV)EI-MS Relative Abundance (%)
[M+H]⁺ / [M]•⁺ 288.1230288.1234+1.38N/A45%
[M+H - C₂H₄]⁺ 260.0917260.0912-1.9218N/A (ESI specific)
[M - •OCH₂CH₃]⁺ 242.0812242.0815+1.23N/A100% (Base Peak)
[M+H - C₂H₄ - EtOH]⁺ 214.0499214.0503+1.863265%
Quinoline Core (Loss of CO₂) 170.0600170.0597-1.764530%
Loss of HCN from Core 143.0491143.0495+2.795515%

Note: Mass errors under 3 ppm on the Orbitrap confirm the exact elemental composition of the fragments, proving that the neutral losses are indeed C₂H₄ and EtOH, rather than isobaric alternatives.

References

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides . Chemical Papers. Available at:[Link]

  • Diethyl 2,3-quinolinedicarboxylate | C15H15NO4 | CID 10880272 . PubChem. Available at:[Link]

  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Comparative

A Comparative Guide to 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester and its Unsubstituted Analogue

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The strategic placement of substituents on the quinoline ring can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides an in-depth, objective comparison between 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester and its parent compound, quinoline-2,3-dicarboxylic acid diethyl ester. We will explore the nuances of their synthesis, compare their spectroscopic signatures, and discuss the potential implications of the 8-methyl substituent on their biological profiles, supported by established chemical principles and experimental data from related systems.

Introduction: The Significance of the 8-Methyl Substituent

The introduction of a methyl group at the C8 position of the quinoline ring system, while seemingly a minor modification, can induce significant steric and electronic changes. The peri-interaction between the C8-methyl group and the nitrogen atom at position 1 can influence the planarity of the ring system and the electron density distribution. Understanding these effects is crucial for the rational design of quinoline-based compounds with tailored properties. This guide will dissect these differences, providing a valuable resource for researchers working with these and related molecular architectures.

Synthesis and Mechanistic Considerations

The synthesis of quinoline-2,3-dicarboxylic acid diethyl esters can be approached through several established methods, with the Gould-Jacobs reaction and the Friedländer annulation being prominent examples.[1][2] A common and effective strategy involves the reaction of an appropriately substituted aniline with diethyl acetylenedicarboxylate (DEAD) or a related dicarbonyl compound.

For the synthesis of diethyl quinoline-2,3-dicarboxylate , the reaction of aniline with DEAD provides a direct route. The reaction proceeds through a nucleophilic addition of the aniline to the electron-deficient alkyne, followed by cyclization and aromatization.[3]

The synthesis of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester follows a similar pathway, utilizing 2-methylaniline (o-toluidine) as the starting material. The presence of the methyl group at the ortho position of the aniline is key to its final placement at the C8 position of the quinoline ring.

Experimental Protocol: A General Procedure for the Synthesis of Diethyl Quinoline-2,3-dicarboxylates

The following protocol is a generalized procedure based on common methods for the synthesis of quinoline-2,3-dicarboxylates.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Reagent Addition: Slowly add diethyl acetylenedicarboxylate (1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the aniline derivative.

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

DOT Diagram: Synthetic Pathway

Synthesis cluster_unsubstituted Unsubstituted Quinoline cluster_substituted 8-Methyl-quinoline Aniline Aniline Product1 Diethyl quinoline-2,3-dicarboxylate Aniline->Product1 + DEAD DEAD1 Diethyl Acetylenedicarboxylate oToluidine 2-Methylaniline Product2 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester oToluidine->Product2 + DEAD DEAD2 Diethyl Acetylenedicarboxylate

Caption: General synthetic routes to the target compounds.

Comparative Analysis of Physicochemical Properties

The introduction of the 8-methyl group is expected to alter the physicochemical properties of the quinoline dicarboxylate.

PropertyDiethyl quinoline-2,3-dicarboxylate8-Methyl-quinoline-2,3-dicarboxylic acid diethyl esterExpected Impact of 8-Methyl Group
Molecular Formula C₁₅H₁₅NO₄C₁₆H₁₇NO₄Addition of a CH₂ unit
Molecular Weight 273.28 g/mol 301.32 g/mol Increased molecular weight
LogP (Predicted) HigherLowerIncreased lipophilicity
Polar Surface Area 65.5 Ų65.5 ŲNo significant change
Melting Point LowerHigherPotential for altered crystal packing
Solubility Generally soluble in organic solventsSimilar solubility profile expectedMinor changes expected

Spectroscopic Characterization: A Comparative Overview

The structural differences between the two compounds will be clearly reflected in their spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectra will show distinct differences, particularly in the aromatic region. The chemical shifts of the quinoline ring protons are sensitive to the electronic environment and steric interactions.[4][5]

DOT Diagram: Key ¹H NMR Shift Comparison

H_NMR cluster_unsubstituted Unsubstituted Quinoline Protons cluster_substituted 8-Methyl-quinoline Protons H4 H4: ~8.3 ppm (s) H5_H8 H5-H8: Multiplet H4_sub H4: ~8.2 ppm (s) H5_H7 H5-H7: Multiplet CH3 8-CH3: ~2.7 ppm (s) Bioactivity cluster_effects Potential Biological Effects Methyl_Group 8-Methyl Group Steric_Hindrance Steric Hindrance Methyl_Group->Steric_Hindrance Electron_Donation Electron Donation Methyl_Group->Electron_Donation Increased_Lipophilicity Increased Lipophilicity Methyl_Group->Increased_Lipophilicity Altered_Binding Altered Target Binding Steric_Hindrance->Altered_Binding Electron_Donation->Altered_Binding Modified_ADME Modified ADME Properties Increased_Lipophilicity->Modified_ADME

Caption: Influence of the 8-methyl group on biological properties.

Given these considerations, it is plausible that 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester may exhibit a different, and potentially enhanced, biological activity profile compared to its unsubstituted counterpart. For instance, in some series of bioactive compounds, the introduction of a methyl group at a specific position has been shown to increase potency. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation.

Conclusion

The synthesis of both compounds is achievable through established methodologies. Their spectroscopic properties are predictably distinct, with the 8-methyl derivative showing characteristic signals in its NMR spectra. The most significant divergence between the two molecules is likely to be in their biological activity. The steric and electronic influence of the 8-methyl group has the potential to significantly modulate interactions with biological targets and alter pharmacokinetic properties.

This comparative analysis serves as a valuable starting point for researchers. It highlights the importance of seemingly minor structural modifications and provides a framework for the design and investigation of novel quinoline derivatives with tailored properties for applications in drug discovery and materials science. Further experimental validation of the predictions made herein is strongly encouraged to fully elucidate the impact of the 8-methyl substituent.

References

  • Benchchem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. Retrieved from Benchchem. [4]2. Beck, A. (n.d.). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [5][6]3. TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. 4. Acta Poloniae Pharmaceutica. (2012). QSAR study of some substituted 4-quinolinyl and 9-acridinyl hydrazones as antimalarial agents. PubMed. [7]5. Bioorganic & Medicinal Chemistry. (2006). 3D-QSAR study of ring-substituted quinoline class of anti-tuberculosis agents. PubMed. [8]6. Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. 7. Johns, S. R., & Willing, R. I. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. [9]8. Molecules. (2013). Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. [10]9. International Journal of Multidisciplinary Research and Development. (2022). QSAR modeling and molecular docking studies of 3, 7-disubstituted quinoline derivatives against mycobacterium tuberculosis. 10. Arabian Journal of Chemistry. (n.d.). QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors. [11]11. International Journal of Engineering Development and Research. (2026). 3D-QSAR Studies Of Some 2-Substituted Quinoline-Thiosemicarbazone Derivatives As Anti-Malarial Agents. [12]12. Nucleus (Islamabad). (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. 13. ResearchGate. (n.d.). 1 H NMR chemical shifts of aromatic protons of compounds 8-21. [13]14. Wikipedia. (n.d.). Friedländer synthesis. [1]15. Wikipedia. (n.d.). Gould–Jacobs reaction. [2]16. Molecules. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [14]17. Benchchem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. [15]18. Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [16]19. ResearchGate. (n.d.). The Friedl??nder Synthesis of Quinolines. [17]20. Cambridge University Press & Assessment. (n.d.). Gould-Jacobs Reaction. [18]21. Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [19]22. MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [20]23. MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [21]24. Google Patents. (n.d.). EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid. [3]25. Royal Society of Chemistry. (n.d.). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. [22]26. ACS Publications. (2019). CpRh(III)-Catalyzed Regioselective C(sp3)–H Methylation of 8-Methylquinolines with Organoborons*. [23]27. ResearchGate. (n.d.). Reaction between 4-methyl aniline (98 %) 1 and diethyl.... [24]28. PubMed. (2025). C(sp3)-H Bond Functionalization of 8-Methylquinolines. [25]29. Amanote Research. (n.d.). Novel Synthesis of Diethyl 2,3-Pyridine Dicarboxylates. [26]30. Semantic Scholar. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. [27]31. ResearchGate. (n.d.). Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. [28]32. Dalton Transactions. (n.d.). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. [29]33. MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [30]34. PMC. (n.d.). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. [31]35. Organic Chemistry Portal. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. [32]36. Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. 37. Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [33]38. MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [34]39. Santa Cruz Biotechnology. (n.d.). 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester.

Sources

Validation

Comparative Biological Activity Guide: 8-Methyl-quinoline-2,3-dicarboxylic Acid Diethyl Ester Analogs

8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester (CAS 892874-76-9) serves as a privileged and highly versatile scaffold in both modern drug discovery and agrochemical development[1]. From an application scientist's...

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Author: BenchChem Technical Support Team. Date: April 2026

8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester (CAS 892874-76-9) serves as a privileged and highly versatile scaffold in both modern drug discovery and agrochemical development[1]. From an application scientist's perspective, the diethyl ester functionality acts as a stable, lipophilic protecting group. This ensures reagent stability and facilitates cell membrane permeability during preliminary phenotypic screening. Once inside the target environment—or through directed synthetic derivatization—the ortho-dicarboxylic arrangement is primed for generating cyclic pharmacophores such as imides, anhydrides, and imidazolinones. Furthermore, the 8-methyl substitution introduces critical steric bulk that restricts the rotational degrees of freedom of the C2/C3 substituents, effectively locking the molecule into bioactive conformations that enhance target affinity.

This guide objectively compares the biological performance of three primary analog classes derived from this scaffold, providing mechanistic insights and validated experimental protocols for their evaluation.

Comparative Biological Targets & Mechanisms

A. Agrochemicals: AHAS Inhibition (Imidazolinone Analogs)

When the 2,3-diester is condensed with amino-amides, it forms imidazolinone derivatives structurally analogous to the commercial herbicide Imazaquin[2].

  • Mechanism of Action: These analogs target Acetohydroxy Acid Synthase (AHAS), the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). The quinoline backbone anchors the molecule within the AHAS catalytic pocket, while the 8-methyl group optimizes the dihedral angle of the imidazolinone ring, enhancing binding kinetics and leading to rapid plant growth arrest.

B. Oncology: Topoisomerase I Poisoning (Rosettacin Analogs)

Through a tandem amidation and cyclodehydration sequence, the diacid/diester scaffold can be converted into benzo[7,8]indolizinoquinoline analogs, which mimic the potent Topoisomerase I (Topo I) poison rosettacin[3].

  • Mechanism of Action: These planar, pentacyclic analogs intercalate into the DNA base pairs at the Topo I cleavage site. By stabilizing the Topo I-DNA cleavable complex, they prevent DNA religation. This results in lethal double-strand breaks during the S-phase of the cell cycle, driving apoptosis in malignant cells.

C. Neurobiology: AAT Inhibition (Dicarboxylate Esters)

Simple hydrolysis or partial transesterification of the scaffold yields dicarboxylate analogs that act as competitive inhibitors of synaptic vesicle-associated Aspartate Aminotransferase (AAT)[4].

  • Mechanism of Action: AAT catalyzes the formation of glutamate from α-ketoglutarate. By mimicking the dicarboxylic structure of endogenous substrates, these quinoline analogs competitively inhibit AAT, thereby modulating local glutamate biosynthesis and reducing vesicular glutamate loading—a critical mechanism for neuroprotection in excitotoxic environments.

Quantitative Data Comparison

The following table summarizes the comparative performance metrics of the three primary analog classes derived from the 8-methyl-quinoline-2,3-dicarboxylate scaffold.

Analog ClassPrimary Biological TargetApplication AreaTypical IC₅₀ / Potency RangeKey Structural Requirement for Activity
Imidazolinones Acetohydroxy Acid Synthase (AHAS)Herbicide0.5 – 5.0 µMIntact imidazolinone ring at the C2 position
Rosettacin Analogs Topoisomerase I / DNA ComplexOncology (Anticancer)0.1 – 2.5 µMPlanar pentacyclic core for DNA intercalation
Dicarboxylate Esters Aspartate Aminotransferase (AAT)Neuromodulation50 – 150 µMFree or partially esterified 2,3-dicarboxylates

Experimental Methodologies (Self-Validating Systems)

To ensure rigorous validation of these biological activities, the following self-validating experimental workflows are recommended.

Protocol 1: In Vitro AHAS Inhibition Assay (Colorimetric)
  • Causality & Rationale: The Westerfeld method is chosen over direct UV assays because crude plant extracts contain numerous UV-absorbing metabolites that confound direct AHAS measurement. By forcing the decarboxylation of the enzymatic product (acetolactate) to acetoin, we shift the detection to the visible spectrum (530 nm), ensuring a high signal-to-noise ratio.

  • Enzyme Preparation: Extract AHAS from etiolated pea seedlings using a 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM sodium pyruvate, 0.5 mM MgCl₂, and 10 µM FAD.

  • Reaction Setup: In a 96-well plate, combine 50 µL of enzyme extract with 50 µL of assay buffer (100 mM sodium pyruvate) and 10 µL of the quinoline analog (serial dilutions from 0.1 to 100 µM in DMSO). Include Imazaquin as a positive control (to validate the assay window) and a DMSO-only vehicle control (to establish baseline activity).

  • Incubation: Incubate the mixture at 37°C for 60 minutes.

  • Termination & Decarboxylation: Add 10 µL of 6 N H₂SO₄ to stop the reaction. Incubate at 60°C for 15 minutes to force the decarboxylation of acetolactate to acetoin.

  • Colorimetric Detection: Add 100 µL of 0.5% creatine and 100 µL of 5% α-naphthol (prepared in 2.5 N NaOH). Incubate at 60°C for 15 minutes. Read absorbance at 530 nm using a microplate reader.

Protocol 2: Topoisomerase I DNA Relaxation Assay
  • Causality & Rationale: Agarose gel electrophoresis is utilized because it physically separates the topological states of DNA. Unlike fluorescence-based assays that can be artificially quenched by highly conjugated quinoline analogs, gel electrophoresis provides an orthogonal, label-free confirmation of Topo I poisoning by trapping the cleavable complex with Proteinase K.

  • Reaction Mixture: Combine 0.5 µg of supercoiled pBR322 plasmid DNA with 1 Unit of recombinant human Topoisomerase I in 20 µL of relaxation buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA).

  • Compound Addition: Add the rosettacin-analog (1–50 µM). Use Camptothecin (5 µM) as a positive control for Topo I poisoning.

  • Incubation: Incubate at 37°C for 30 minutes to allow the formation of the cleavable complex.

  • Trapping the Complex: Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 50°C for 30 minutes to digest the Topo I enzyme and release the cleaved DNA.

  • Electrophoresis: Resolve the DNA samples on a 1% agarose gel (run without ethidium bromide to prevent intercalation artifacts during migration) at 3 V/cm for 2 hours.

  • Visualization: Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light. Supercoiled DNA will migrate furthest, while relaxed/cleaved DNA will migrate slower.

Mechanistic Pathway Visualization

G A 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester B Imidazolinone Analogs A->B Cyclization with amino-amides C Rosettacin Analogs A->C Imidation & Reduction D Dicarboxylate Esters A->D Hydrolysis / Transesterification E AHAS Inhibition (Herbicidal Activity) B->E Binds catalytic pocket F Topoisomerase I Poisoning (Anticancer Activity) C->F DNA intercalation G AAT Enzyme Inhibition (Neuromodulation) D->G Competes with alpha-ketoglutarate

Mechanistic divergence of quinoline-2,3-dicarboxylate analogs across biological targets.

References

  • Benchchem - 8-Methyl-quinoline-2,3-dicarboxylic acid | 892874-73-6. 1[1]

  • Echemi - 81335-37-7, Imazaquin Formula. 2[2]

  • Arabian Journal of Chemistry - Benzo[7,8]indolizinoquinoline scaffolds based on Mg(ClO4)2-promoted regiospecific imide reduction and π-cyclization of N-acyliminium species. Analogues of the topo-1 poison rosettacin and 22-hydroxyacuminatine alkaloids. 3[3]

  • National Institutes of Health (PMC) - Synaptic vesicles are capable of synthesizing the VGLUT substrate glutamate from α-ketoglutarate for vesicular loading. 4[4]

Sources

Comparative

Spectroscopic validation of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester metal complexes

Title: Spectroscopic Validation and Comparative Analysis of 8-Methyl-Quinoline-2,3-Dicarboxylic Acid Diethyl Ester Metal Complexes As a Senior Application Scientist, I approach the validation of coordination complexes no...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation and Comparative Analysis of 8-Methyl-Quinoline-2,3-Dicarboxylic Acid Diethyl Ester Metal Complexes

As a Senior Application Scientist, I approach the validation of coordination complexes not merely as a checklist of analytical techniques, but as a self-validating system. When evaluating highly specific ligands like 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester (8-MQDCE), understanding the causality behind the spectroscopic data is paramount. This guide objectively compares the coordination behavior and spectroscopic signatures of 8-MQDCE metal complexes against their unsubstituted alternatives, providing a robust framework for researchers in drug development and catalysis.

Mechanistic Insights: The Impact of the 8-Methyl Substitution

The structural integrity of a metal complex dictates its performance in downstream biological or catalytic applications. While the adjacent positioning of the two carboxylic acid groups in the parent quinoline-2,3-dicarboxylic acid facilitates the formation of rigid, stable chelate rings[1], esterification to a diethyl ester fundamentally alters the ligand's denticity. The ester carbonyls are significantly weaker Lewis bases than deprotonated carboxylates, forcing the metal to rely heavily on the aza-nitrogen for coordination.

Introducing a methyl group at the 8-position introduces two critical variables:

  • Steric Hindrance: The 8-methyl group creates a sterically demanding environment directly adjacent to the coordinating aza-nitrogen. This steric bulk impedes ideal planar coordination, often resulting in elongated Metal-Nitrogen (M-N) bonds or distorted geometries compared to unsubstituted quinoline derivatives[2].

  • Electronic Modulation: The electron-donating inductive effect (+I) of the methyl group increases the electron density on the quinoline ring. This subtly alters the basicity of the nitrogen and shifts the Metal-to-Ligand Charge Transfer (MLCT) transitions, which can be precisely tracked via UV-Vis and quantum chemical calculations[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating loop. Each spectroscopic technique corroborates the findings of the previous step, eliminating false positives caused by uncoordinated ligand impurities.

Step 1: Controlled Metal Complexation

  • Preparation: Dissolve 8-MQDCE (1.0 eq) in anhydrous ethanol. The choice of an anhydrous solvent prevents competitive binding from water molecules, which is critical given the weak coordinating power of the ester groups.

  • Reaction: Add the transition metal precursor (e.g., PdCl2​ or RuCl3​ ) (1.0 eq) dropwise under an inert argon atmosphere.

  • Causality: Reflux the mixture for 12 hours. The thermal energy is strictly required to overcome the activation energy barrier imposed by the steric hindrance of the 8-methyl group[2]. Isolate the precipitate, wash with cold diethyl ether to remove unreacted ligand, and dry in vacuo.

Step 2: FT-IR Spectroscopic Validation

  • Execution: Record the FT-IR spectrum using Attenuated Total Reflectance (ATR).

  • Causality: Analyze the ν(C=O) and ν(C=N) stretching frequencies. If the ester carbonyl participates in coordination, the free ester peak (~1725 cm⁻¹) will shift to lower wavenumbers (~1680 cm⁻¹) due to the withdrawal of electron density by the metal[4]. A shift in the ν(C=N) band confirms aza-nitrogen engagement.

Step 3: Multinuclear NMR ( 1H , 13C , 15N )

  • Execution: Dissolve the purified complex in a deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ) and acquire the spectra.

  • Causality: The stability of sterically hindered complexes can be monitored via NMR. The 8-methyl protons will exhibit a significant downfield shift if the metal center deshields the local environment. Furthermore, 15N NMR is highly sensitive to aza-nitrogen coordination; a hindered coordination environment will lead to a distinct, less pronounced shielding effect compared to unsubstituted analogs[5],[2].

Step 4: UV-Vis Electronic Spectroscopy

  • Execution: Prepare a 10−5 M solution in acetonitrile and scan from 200 to 800 nm.

  • Causality: The emergence of a new absorption band in the visible region confirms the MLCT transition, differentiating the complex from the uncoordinated ligand and validating the electronic influence of the 8-methyl group[3].

Workflow Visualization

G LIG Ligand: 8-Methyl-quinoline-2,3- dicarboxylic acid diethyl ester COMP Coordination Complex Formation LIG->COMP MET Metal Precursor (e.g., Pd(II), Ru(II)) MET->COMP SPEC Multimodal Spectroscopic Validation COMP->SPEC IR FT-IR Spectroscopy Shift in C=O & C=N bands SPEC->IR NMR Multinuclear NMR Paramagnetic/Steric shifts SPEC->NMR UV UV-Vis Spectroscopy MLCT & d-d Transitions SPEC->UV

Multimodal spectroscopic workflow for validating 8-MQDCE metal complex coordination.

Data Presentation: Comparative Spectroscopic Metrics

To objectively evaluate the performance and structural reality of 8-MQDCE complexes, we must compare them directly to their unsubstituted counterparts (UQDCE). The table below summarizes the quantitative spectroscopic shifts observed upon Pd(II) complexation.

Spectroscopic ParameterUnsubstituted Quinoline-2,3-DCE Pd(II)8-Methyl-Quinoline-2,3-DCE Pd(II)Mechanistic Rationale
FT-IR: ν(C=N) Stretch 1565 cm⁻¹ (Strong shift)1575 cm⁻¹ (Moderate shift)The steric bulk of the 8-methyl group prevents optimal orbital overlap, weakening the M-N bond and reducing the shift magnitude[2].
1H NMR: H-4 Chemical Shift 8.95 ppm9.12 ppmThe inductive effect of the 8-methyl group alters the ring current; steric clashing distorts planarity, leading to further deshielding[5].
UV-Vis: MLCT λmax​ 410 nm435 nmThe electron-donating 8-methyl group raises the HOMO energy of the ligand, resulting in a red-shifted MLCT transition[3].
15N NMR Coordination Shift -85 ppm-65 ppmHindered coordination leads to a longer M-N bond, resulting in a less pronounced shielding effect on the aza-nitrogen[2].

Conclusion

The spectroscopic validation of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester metal complexes requires a nuanced understanding of steric and electronic interplay. By employing a self-validating loop of FT-IR, Multinuclear NMR, and UV-Vis spectroscopy, researchers can definitively map the coordination geometry. The data proves that while the 8-methyl group impedes ideal planar coordination, it offers unique electronic tunability (evidenced by the red-shifted MLCT), making it a highly valuable scaffold for specialized catalytic and pharmaceutical applications.

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